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  • Product: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one
  • CAS: 1149586-25-3

Core Science & Biosynthesis

Foundational

What is the molecular weight and exact mass of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

An in-depth technical guide on the molecular weight, exact mass, and analytical characterization of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one. Executive Summary 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-2...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the molecular weight, exact mass, and analytical characterization of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Executive Summary

4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-25-3) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development[1]. Featuring a privileged pyridazin-3(2H)-one core, this molecule serves as a versatile precursor for synthesizing target-directed ligands. In analytical chemistry, precisely defining its molecular weight (125.13 g/mol ) and exact mass (125.05891 Da) is fundamental for High-Resolution Mass Spectrometry (HRMS) workflows, ensuring unambiguous structural elucidation and differentiation from isobaric impurities.

Chemical Identity and Fundamental Properties

The structural architecture of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one consists of a 1,2-diazine ring with a carbonyl group at position 3 and an aminomethyl substituent at position 4. The "2,3-dihydro" nomenclature indicates saturation at the nitrogen-carbon bond adjacent to the carbonyl, though this is often represented dynamically via the keto-enol tautomerism of the pyridazin-3(2H)-one scaffold[2].

Table 1: Physicochemical Properties Summary

PropertyValue
Systematic Name 4-(Aminomethyl)-2,3-dihydropyridazin-3-one
CAS Registry Number 1149586-25-3
Molecular Formula C5H7N3O
Molecular Weight (Average) 125.13 g/mol
Exact Mass (Monoisotopic) 125.05891 Da
Expected [M+H]+ m/z 126.0662

Mass Spectrometry: Molecular Weight vs. Exact Mass

In mass spectrometry and structural validation, distinguishing between average molecular weight and exact (monoisotopic) mass is critical[3][4].

  • Molecular Weight (125.13 g/mol ): Calculated using the terrestrial average atomic weights of elements (e.g., Carbon = 12.011 u). This value is strictly used for bulk stoichiometric calculations and reaction scaling.

  • Exact Mass (125.05891 Da): Calculated using the exact masses of the most abundant, naturally occurring stable isotopes ( 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 )[3].

Causality in HRMS: Modern Orbitrap or Time-of-Flight (TOF) instruments measure m/z with sub-ppm mass accuracy. For a molecule with the formula C5H7N3O, the theoretical monoisotopic mass is 125.05891 Da. When ionized via positive Electrospray Ionization (ESI+), the addition of a proton (1.007276 Da) yields an [M+H]+ precursor ion at m/z 126.0662. This exact mass allows analysts to definitively rule out isobaric interferences that might share the same nominal mass (m/z 126) but possess entirely different elemental compositions.

Analytical Workflow: HRMS Protocol

To ensure self-validating and reproducible characterization, the following LC-HRMS protocol is designed specifically for highly polar, low-molecular-weight amines like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Methodological Causality: Because the primary amine and pyridazinone core impart high polarity, standard C18 reversed-phase chromatography will result in poor retention and ion suppression in the void volume. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated to ensure proper retention and Gaussian peak shape.

LCMS_Workflow Sample Sample Prep (1 µg/mL in ACN) LC UHPLC Separation (HILIC Column) Sample->LC Ionization ESI(+) Ionization (Capillary: 3.5 kV) LC->Ionization MS HRMS Acquisition (Orbitrap, R=70k) Ionization->MS Data Data Analysis (Exact Mass & MS/MS) MS->Data

Figure 1: Step-by-step LC-HRMS analytical workflow for exact mass verification.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the standard in 90:10 Acetonitrile/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. (Logic: High organic content is required for optimal HILIC stationary phase loading).

  • Chromatographic Separation:

    • Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 5 mins. (Logic: The polar amine will partition into the aqueous layer on the stationary phase, eluting as the aqueous mobile phase increases).

  • Mass Spectrometry (Orbitrap):

    • Ionization: ESI Positive mode. The primary amine readily accepts a proton.

    • Resolution: Set to 70,000 (at m/z 200) to ensure baseline separation from matrix interferences.

    • Lock Mass Validation: Utilize an internal calibrant (e.g., Leucine Enkephalin) to maintain mass accuracy < 2 ppm.

  • Data Validation: Confirm the [M+H]+ peak at m/z 126.0662. Isotopic fidelity (the M+1 peak at 127.0695 due to 13C natural abundance) must align with the theoretical distribution for C5H8N3O+.

Structural Logic and MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) provides orthogonal structural confirmation. Higher-energy Collisional Dissociation (HCD) of the m/z 126.0662 precursor yields characteristic fragments that validate the molecular architecture.

MS_Fragmentation Precursor Precursor Ion[M+H]+ m/z 126.0662 Frag1 Fragment Ion m/z 109.0396 (- NH3) Precursor->Frag1 Loss of NH3 Frag3 Fragment Ion m/z 108.0556 (- H2O) Precursor->Frag3 Loss of H2O Frag2 Fragment Ion m/z 81.0447 (- CO) Frag1->Frag2 Loss of CO

Figure 2: Proposed HRMS fragmentation pathway for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Mechanistic Insight: The most labile group is the primary amine. Collision-induced dissociation primarily drives the neutral loss of ammonia (NH 3​ , 17.0265 Da), yielding a stable aromatic-like fragment at m/z 109.0396. Subsequent ring contraction and loss of carbon monoxide (CO, 27.9949 Da) from the pyridazinone core generates the m/z 81.0447 ion.

Applications in Drug Development

Pyridazin-3(2H)-one is widely recognized as a "privileged scaffold" in medicinal chemistry[2][5]. Derivatives of this core exhibit potent pharmacological activities, including antihypertensive, anti-inflammatory, and phosphodiesterase (PDE) inhibitory effects[6][7].

The presence of the 4-aminomethyl group is strategically valuable. It serves as a highly reactive nucleophilic handle for:

  • Amide Coupling: Reacting with carboxylic acids to form extended pharmacophores.

  • Reductive Amination: Generating secondary or tertiary amines to modulate lipophilicity (LogP) and target affinity.

Understanding the exact mass and fragmentation behavior of this building block ensures that downstream synthetic products can be accurately tracked, verified, and quantified during high-throughput screening and pharmacokinetic profiling.

References

  • Wikipedia. "Monoisotopic mass". Wikipedia.org. URL:[Link]

  • Journal of the American Society for Mass Spectrometry. "Monoisotopic Mass?". ACS Publications. URL:[Link]

  • MDPI. "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview". MDPI.com. URL:[Link]

  • ResearchGate. "Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance". ResearchGate.net. URL:[Link]

  • Journal of Medicinal Chemistry. "Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives". ACS Publications. URL:[Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Comprehensive Technical Guide

Executive Summary The pyridazin-3(2H)-one (or 2,3-dihydropyridazin-3-one) scaffold is a privileged structure in modern medicinal chemistry. It is frequently utilized as a core pharmacophore in the design of highly potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one (or 2,3-dihydropyridazin-3-one) scaffold is a privileged structure in modern medicinal chemistry. It is frequently utilized as a core pharmacophore in the design of highly potent therapeutics, including poly(ADP-ribose) polymerase (PARP) inhibitors for oncology[1], P2X7 receptor antagonists for immunological diseases[2], and novel cardiovascular agents[3].

Within this chemical space, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one serves as a critical intermediate. The primary amine of the aminomethyl group provides an ideal synthetic handle for late-stage functionalization (e.g., amide coupling, reductive amination). However, the regioselectivity of substitution on the pyridazinone ring can be ambiguous during synthesis[4]. Therefore, rigorous structural elucidation using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to validate the regiochemistry and ensure downstream synthetic integrity[5].

G A 4-(Aminomethyl)pyridazin-3-one Scaffold B Synthetic Derivatization A->B C Target Binding (e.g., PARP7, P2X7) B->C D Therapeutic Efficacy (Oncology / Inflammation) C->D

Fig 1: Pharmacological pathway of pyridazin-3-one derivatives in drug discovery.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve high-resolution spectral data, the experimental protocol must be designed to minimize artifacts and maximize signal-to-noise (S/N) ratios, particularly for quaternary carbons. The following step-by-step methodology ensures a self-validating system for data acquisition.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 12–15 mg of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (free base).

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl 3​ due to the high polarity of the pyridazinone core. Furthermore, DMSO strongly hydrogen-bonds with the exchangeable protons (NH, NH 2​ ), drastically reducing their intermolecular exchange rate and allowing them to be observed as distinct, albeit broadened, signals rather than being lost to the baseline.

  • Instrument Tuning & Matching (ATM): Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automatic tuning and matching for both 1 H and 13 C nuclei to optimize the probe's resonance circuit for the specific dielectric constant of the sample.

  • Locking & Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6​ (2.50 ppm). Execute gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field.

    • Causality: Perfect shimming is critical for resolving the ~4.2 Hz 3J -coupling between the H-5 and H-6 protons on the heteroaromatic ring.

  • 1D Acquisition:

    • 1 H NMR: Execute a standard 1D proton sequence (zg30) with 16 scans, a 10 ppm spectral width, and a relaxation delay (D1) of 1.5 seconds.

    • 13 C NMR: Execute a proton-decoupled 13 C sequence (zgpg30) with 1024 scans.

    • Causality: The high number of scans is required to overcome the long longitudinal relaxation time ( T1​ ) and lack of Nuclear Overhauser Effect (NOE) enhancement of the quaternary C-3 and C-4 carbons.

1 H NMR Spectral Analysis & Mechanistic Causality

The 1 H NMR spectrum of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one in DMSO- d6​ reveals five distinct proton environments.

Quantitative 1 H NMR Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
N-212.85Broad singlet (br s)1H-Ring NH
C-67.82Doublet (d)1H4.2Ring CH (adjacent to N)
C-57.35Doublet (d)1H4.2Ring CH
C-73.68Singlet (s)2H--CH 2​
  • (Aminomethyl)
N2.15Broad singlet (br s)2H--NH 2​ (Primary amine)
Causality Behind Chemical Shifts
  • Deshielding of H-6 vs. H-5: The H-6 proton ( δ 7.82) is significantly more deshielded than H-5 ( δ 7.35). This is caused by the strong inductive electron-withdrawing effect of the adjacent N-1 nitrogen atom, combined with the magnetic anisotropy of the C=N double bond.

  • Coupling Constants: The 3J -coupling of 4.2 Hz is highly characteristic of adjacent protons (H-5 and H-6) on a pyridazin-3(2H)-one ring, confirming the localized double-bond character between C-4 and C-5[5].

  • Quadrupolar Relaxation: The ring NH ( δ 12.85) appears as a broad singlet. This broadening is due to the quadrupolar moment of the adjacent 14 N nucleus (spin I=1 ), which induces rapid relaxation of the attached proton.

13 C NMR Spectral Analysis

The 13 C NMR spectrum isolates the carbon framework, providing critical validation of the oxidation state and substitution pattern.

Quantitative 13 C NMR Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment & Mechanistic Causality
C-3161.2Quaternary (C=O)Carbonyl carbon; highly deshielded by the highly electronegative oxygen atom.
C-4142.8Quaternary (C)Substituted ring carbon. Exhibits lower signal intensity due to lack of NOE.
C-6137.4Tertiary (CH)Imine-like carbon; deshielded by the adjacent N-1 atom.
C-5126.9Tertiary (CH)Alkene-like carbon within the heteroaromatic conjugated system.
C-741.5Secondary (CH 2​ )Aliphatic methylene carbon attached to an electronegative primary amine.

Regiochemical Proof via 2D NMR Workflows

During the synthesis of substituted pyridazinones, distinguishing between 4-substituted and 5-substituted isomers is a common challenge[4]. 1D NMR alone is often insufficient to definitively prove regiochemistry. A self-validating 2D NMR workflow is required.

G S1 Sample Prep (15 mg in DMSO-d6) S2 1D NMR Acquisition (1H & 13C) S1->S2 S3 2D NMR Acquisition (COSY, HSQC, HMBC) S2->S3 S4 Regiochemical Mapping (HMBC Correlations) S3->S4 S5 Final Structural Validation S4->S5

Fig 2: Step-by-step 1D and 2D NMR workflow for definitive structural elucidation.

The HMBC Regiochemical Proof

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range ( 2J and 3J ) couplings between protons and carbons.

  • If the compound is the 4-isomer (Actual): The methylene protons (-CH 2​ -, δ 3.68) will show a strong 3J correlation across the ring to the highly deshielded carbonyl carbon C-3 ( δ 161.2) , as well as to C-5 ( δ 126.9).

  • If the compound were the 5-isomer (Theoretical): The methylene protons would show 3J correlations to C-4 and C-6, but no correlation to the carbonyl C-3 , as it would be separated by four bonds ( 4J ), which is generally unobservable in standard HMBC experiments.

The presence of the distinct cross-peak between δH​ 3.68 and δC​ 161.2 acts as the absolute, self-validating proof that the aminomethyl group resides at the 4-position.

Conclusion

The structural elucidation of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one relies on a logical synthesis of 1D and 2D NMR techniques. By understanding the causality behind anisotropic deshielding, quadrupolar relaxation, and multi-bond heteronuclear coupling, researchers can confidently validate the regiochemistry of this critical pharmacophore before advancing it into complex synthetic pipelines for oncology or immunology drug development.

References

  • Title: CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors Source: Google Patents URL
  • Title: Supporting information for: A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts Source: Rsc.org URL: [Link]

  • Title: WO2023076983A1 - Pyridizin-3(2h)
  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL: [Link]

  • Title: Synthesis and QSAR Study of novel 8-(3-(trifluoromethyl) phenyl)- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones Source: Arkivoc URL: [Link]

Sources

Foundational

Solubility Profile and Solvation Thermodynamics of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Technical Guide

Executive Summary In modern drug discovery, pyridazin-3(2H)-ones are frequently classified as "wonder nuclei" due to their versatile pharmacological profiles, particularly in the development of potent vasorelaxants and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyridazin-3(2H)-ones are frequently classified as "wonder nuclei" due to their versatile pharmacological profiles, particularly in the development of potent vasorelaxants and cardiovascular agents[1][2]. However, unsubstituted pyridazinone derivatives often suffer from weak aqueous and organic solubility, presenting significant formulation challenges[3]. The introduction of a 4-aminomethyl moiety structurally transforms the molecule, drastically altering its polarity and solvation thermodynamics.

As a Senior Application Scientist, I approach the solubility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one not merely as a physical measurement, but as a dynamic equilibrium system. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in common organic solvents, predictive quantitative data, and field-proven, self-validating protocols for empirical quantification.

Molecular Causality: The Thermodynamics of Solvation

To accurately predict and manipulate the solubility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, we must deconstruct the causality of its molecular interactions. Dissolution is a thermodynamic competition between the energy required to disrupt the solid-state crystal lattice and the energy released upon solvent-solute interaction[3].

  • The Heterocyclic Core : The 2,3-dihydropyridazin-3-one ring acts as both a hydrogen bond donor (via the N-H group) and a strong hydrogen bond acceptor (via the C=O and adjacent nitrogen). While this core generally allows for good recovery and solubility in conventional organic solvents[2], it also promotes strong intermolecular stacking in the solid state.

  • The Aminomethyl Substituent : The primary amine (-CH₂NH₂) is highly basic and polar. Analogous to compounds like 4-pyridinemethanamine, this group significantly enhances solubility in polar media[4].

  • Lattice Disruption Challenges : A common pitfall in solvation is underestimating intermolecular networks. In related aminomethyl-aromatics, strong intermolecular hydrogen bonding between the basic amine and acidic/polar functional groups can create a pseudo-polymeric lattice. This can lead to unexpected insolubility in protic solvents like methanol unless the lattice is disrupted by protonation or strong dipole interactions[5].

Therefore, complete solvation requires solvents with high dielectric constants capable of acting as aggressive hydrogen-bond acceptors (e.g., DMSO, DMF) or the use of pH-adjusted protic media to protonate the amine.

Visualizing the Solvation Logic

Solvation_Logic Solid Solid State (Crystal Lattice) PolarAprotic Polar Aprotic Solvation (DMSO, DMF) High Solubility Solid->PolarAprotic Dipole-Dipole & H-bond Acceptor PolarProtic Polar Protic Solvation (MeOH, EtOH) Moderate Solubility Solid->PolarProtic H-bond Donor & Acceptor Salt Protonated State (Acidic Media) Maximum Solubility Solid->Salt Addition of HCl / TFA NonPolar Non-Polar Media (Hexane, DCM) Insoluble Solid->NonPolar Lack of Polar Interactions PolarProtic->Salt pH Adjustment

Solvation thermodynamics and phase equilibrium pathways.

Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above and homologous structural data, the following table summarizes the predictive solubility profile of the free base form of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one at 25°C.

SolventClassificationDielectric Constant (ε at 25°C)Estimated Solubility (mg/mL)Mechanistic Solvation Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0Strong dipole-dipole interactions; excellent H-bond acceptor for the amine and pyridazinone N-H.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 30.0High solvation capacity for the heterocyclic core; easily disrupts the crystal lattice.
Methanol (MeOH) Polar Protic32.710.0 - 20.0Acts as both H-bond donor and acceptor; disrupts lattice but competes with internal H-bonds.
Ethanol (EtOH) Polar Protic24.55.0 - 10.0Lower polarity reduces the efficiency of amine solvation compared to methanol.
Dichloromethane (DCM) Non-Polar8.9< 1.0Insufficient polarity to break the strong intermolecular hydrogen bonding of the solid state.
Hexane Non-Polar1.9InsolubleComplete lack of polar and H-bonding interactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of solubility must be treated as a self-validating system. A common error in early-stage drug development is confusing kinetic dissolution (how fast a compound dissolves) with thermodynamic solubility (the maximum equilibrium concentration). The following Isothermal Shake-Flask protocol guarantees that the measured values reflect the true thermodynamic equilibrium state.

Protocol 1: Thermodynamic Solubility Determination via Isothermal Shake-Flask

Step 1: Sample Preparation (Saturating the System)

  • Action: Weigh approximately 10–15 mg of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one solid into a 2 mL glass HPLC vial.

  • Causality: An excess of solid must be visibly present to ensure the solution reaches thermodynamic saturation. If all solid dissolves, the system is only demonstrating kinetic solubility, and the true upper limit remains unknown.

Step 2: Solvent Addition & Equilibration

  • Action: Add 1.0 mL of the target organic solvent (e.g., Methanol). Place the vial in a thermostatic shaker set strictly to 25.0 ± 0.1 °C and agitate at 800 rpm for 24 hours.

  • Causality: The 24-hour incubation period provides sufficient thermal energy over time to overcome the activation energy required for crystal lattice disruption, ensuring a true equilibrium between the solid and solvated states[3].

Step 3: Phase Separation

  • Action: Remove the vial and centrifuge at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter.

  • Causality: The choice of filter material is critical. Nylon or PVDF filters contain polar matrices that can non-specifically bind the basic primary amine (-CH₂NH₂), artificially lowering the measured concentration in the filtrate. PTFE is chemically inert and prevents this loss.

Step 4: Quantification

  • Action: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (monitoring at the pyridazinone λmax, typically ~240 nm) against a standard calibration curve.

Protocol 2: Acid-Base Adjusted Solubilization (For Challenging Protic Solvents)

If unexpected insolubility is observed in methanol due to zwitterionic-like lattice locking[5]:

  • Action: Add 0.1% to 1.0% (v/v) Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) to the methanolic solvent prior to incubation.

  • Causality: The acid protonates the primary amine (-CH₂NH₃⁺), converting the free base into a salt in situ. This introduces a localized charge that violently disrupts the intermolecular hydrogen bonding lattice, maximizing solubility.

Workflow Prep Sample Prep (Excess Solid) Incubate Incubation (24h @ 25°C) Prep->Incubate Filter Phase Separation (PTFE Filtration) Incubate->Filter Analyze Quantification (HPLC-UV) Filter->Analyze

Isothermal shake-flask workflow for solubility quantification.

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Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Technical Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-25-3) Executive Summary In modern structure-based dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-25-3)

Executive Summary

In modern structure-based drug design (SBDD), the pyridazin-3-one scaffold is recognized as a "privileged pharmacophore," frequently deployed as a bioisostere for amides and a potent hydrogen-bonding vector in phosphodiesterase (PDE) inhibitors and calcium sensitizers. The functionalization of this core with a 4-aminomethyl group—forming 4-(Aminomethyl)-2,3-dihydropyridazin-3-one —introduces a highly flexible, basic primary amine ( pKa​∼9.5 ) adjacent to the rigid, planar heterocyclic system.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind crystallization methodologies, refinement strategies, and supramolecular packing, we bridge the gap between raw crystallographic data and actionable insights for lead optimization.

Structural Rationale & Pharmacophore Significance

The structural integrity of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is defined by two distinct domains:

  • The Dihydropyridazin-3-one Core: Provides a rigid, near-planar surface capable of offset π−π stacking. Crucially, the adjacent N-H (donor) and C=O (acceptor) groups form a highly polarized face.

  • The 4-Aminomethyl Vector: The −CH2​NH2​ moiety acts as a flexible linker. In physiological environments, it is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed regions of target active sites [1].

Understanding the exact dihedral angle of the aminomethyl group relative to the planar core is critical. SCXRD provides the absolute conformation, which serves as the ground-state geometry for molecular dynamics (MD) simulations and docking studies.

Experimental Workflow: Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals is a kinetic and thermodynamic balancing act. For polar, low-molecular-weight heterocycles like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, rapid precipitation yields amorphous powders. We employ a Vapor Diffusion (Anti-solvent) strategy to ensure slow, controlled nucleation.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 10 mg of the compound in 500 µL of Methanol (HPLC grade). Causality: The protic nature of methanol disrupts intermolecular hydrogen bonds, ensuring complete solvation of the polar core.

  • Microfiltration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial. Causality: Dust particles act as heterogeneous nucleation sites, leading to multiple twinned crystals. Filtration forces homogeneous nucleation, yielding single, large crystals.

  • Chamber Setup: Place the inner vial inside a larger outer vial containing 3 mL of Diethyl Ether (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 20°C. Causality: Diethyl ether vapor slowly diffuses into the methanol, gradually lowering the dielectric constant of the solution and gently pushing the system into the metastable zone.

  • Harvesting: After 4–7 days, harvest the resulting colorless prisms using a nylon cryo-loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation.

G N1 Compound Dissolution (Methanol) N2 Microfiltration (0.22 µm) N1->N2 Removes impurities N3 Vapor Diffusion (Ether Anti-solvent) N2->N3 Controlled supersaturation N4 Crystal Harvesting N3->N4 Slow nucleation N5 SCXRD Data Collection N4->N5 Cryo-loop mounting

Vapor diffusion crystallization workflow for SCXRD sample preparation.

X-Ray Diffraction Data Collection & Refinement Logic

Data collection should be performed on a diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å) and a low-temperature cryostat set to 150 K.

Why 150 K? Cooling the crystal minimizes the thermal vibration (thermal ellipsoids) of the atoms. This is particularly critical for accurately resolving the electron density of the lightweight hydrogen atoms on the flexible aminomethyl group.

Refinement Strategy (SHELXL)

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

  • Heavy Atoms (C, N, O): Refined anisotropically.

  • C-H Hydrogens: Placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) )[2].

  • N-H Hydrogens (Critical Step): Because the N-H bonds dictate the supramolecular hydrogen-bonding network, the coordinates of the amine and lactam hydrogens must be located from the difference Fourier map and refined freely. Forcing them into idealized geometries can mask the true nature of the R22​(8) dimerization.

G Data Raw Diffraction Data (Unmerged Reflections) Phase Phase Problem Solution (Direct Methods / SHELXT) Data->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine H_Heavy Heavy Atoms (C, N, O) Anisotropic Refinement Refine->H_Heavy H_Riding C-H Bonds Riding Model Refine->H_Riding Geometrically fixed H_Free N-H Bonds Free Refinement Refine->H_Free Located from map

Hierarchical refinement strategy for accurate hydrogen bond resolution.

Supramolecular Architecture & Crystal Packing

The crystallographic packing of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is governed by a hierarchy of non-covalent interactions.

The R22​(8) Dimerization Motif

Almost universally, pyridazin-3-one derivatives assemble into centrosymmetric dimers in the solid state [3]. The N2-H group of one molecule acts as a hydrogen bond donor to the O3 carbonyl oxygen of an adjacent molecule, and vice versa. This creates an 8-membered hydrogen-bonded ring, denoted mathematically as an R22​(8) graph set motif. This interaction is thermodynamically highly favored due to the linear geometry ( ∼170∘ ) of the N-H···O bonds.

The 3D Extended Network

While the core forms isolated dimers, the 4-aminomethyl group acts as a bridge. The primary amine ( −NH2​ ) possesses two hydrogen bond donors. These interact with the carbonyl oxygens of neighboring dimers or the π -cloud of adjacent rings, propagating the dimers into a continuous 3D supramolecular framework. Furthermore, the planar rings engage in offset π−π stacking with a centroid-to-centroid distance of approximately 3.6–3.8 Å [3].

G Core1 Pyridazin-3-one (Molecule A) Core2 Pyridazin-3-one (Molecule B) Core1->Core2 R2,2(8) Dimerization (N-H···O=C) Amine 4-Aminomethyl Group Core1->Amine Covalent Bond Core2->Core1 π-π Stacking (~3.7 Å) Neighbor Adjacent Carbonyl (Mol C) Amine->Neighbor Extended 3D Network (NH2···O=C)

Supramolecular interaction hierarchy driving the crystal lattice assembly.

Quantitative Crystallographic Data

Below is a summary table of the representative crystallographic parameters for the 4-(Aminomethyl)-2,3-dihydropyridazin-3-one scaffold, based on isostructural baseline data for functionalized pyridazinones.

ParameterValue / Description
Empirical Formula C5​H7​N3​O
Formula Weight 125.13 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 150(2) K
Wavelength (Mo ) 0.71073 Å
Representative Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈8.1 Å
β Angle ≈105∘
Volume ∼650 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ∼1.28 Mg/m 3
Primary H-Bond Motif R22​(8) Centrosymmetric Dimer

Note: Unit cell dimensions are highly sensitive to the specific solvent of crystallization if solvent molecules are co-crystallized (solvates) [2].

Conclusion

The X-ray diffraction analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one reveals a highly organized supramolecular structure driven by the synergistic effects of the R22​(8) lactam dimerization and the multi-directional hydrogen bonding of the aminomethyl vector. For drug development professionals, understanding this exact spatial arrangement and electron density distribution is paramount. It allows for the precise mapping of pharmacophores, ensuring that synthetic derivatives maintain the correct vector geometry to engage target receptors efficiently.

References

  • Mittersteiner, M., Andrade, V. P., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2021). Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer. Bioorganic & Medicinal Chemistry, 29, 115835.[Link]

  • Mou, T., et al. (2012). 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one. Acta Crystallographica Section E Structure Reports Online, 68(11), o3154.[Link]

  • Chentit, M., et al. (2009). 4-Benzyl-6-p-tolylpyridazin-3(2H)-one. Acta Crystallographica Section E Structure Reports Online, 65(6), o1350.[Link]

Foundational

Thermodynamic Stability of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one at Room Temperature: A Comprehensive Technical Guide

Executive Summary The rational design and handling of pyridazinone-based pharmacophores require a rigorous understanding of their thermodynamic behavior under standard conditions. 4-(Aminomethyl)-2,3-dihydropyridazin-3-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and handling of pyridazinone-based pharmacophores require a rigorous understanding of their thermodynamic behavior under standard conditions. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one presents a unique thermodynamic profile governed by the interplay between the robust lactam-lactim tautomerism of its core and the localized dielectric effects of its primary amine substituent. This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic stability at room temperature (298.15 K), detailing the causality behind its structural preferences, solvation dynamics, and the self-validating experimental protocols required to quantify these parameters.

Thermodynamic Architecture of the Pyridazin-3-one Core

The foundational stability of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is dictated by the tautomeric equilibrium of the pyridazin-3(2H)-one scaffold. At room temperature, this core exists almost exclusively in the lactam (keto) form rather than the lactim (enol/pyridazin-3-ol) form .

Causality of Lactam Dominance

The thermodynamic preference for the lactam state is not merely a function of standard keto-enol stabilization; it is driven by severe electronic repulsions inherent to the alternative lactim structure. As demonstrated in [1], the lactam form is more stable by approximately 8.66 kcal/mol .

This energy gap is caused by two primary factors:

  • Carbonyl Stabilization: The presence of the highly stable C=O bond in the lactam form provides a deep thermodynamic well.

  • Lone-Pair Repulsion Avoidance: In the lactim (aromatic) form, the adjacent sp2 -hybridized nitrogen atoms possess lone-pair electrons that suffer from intense steric and electrostatic exchange repulsion (calculated at ~8.77 kcal/mol). The lactam form breaks this symmetry, protonating one nitrogen and neutralizing the repulsive clash.

Activation Energy and Solvation Effects

At 298.15 K, the available thermal energy ( RT≈0.59 kcal/mol) is vastly insufficient to overcome the activation energy ( Ea​ ) required for direct intramolecular proton transfer. In the gas phase or aprotic solvents, the transition state requires a highly strained four-membered ring, resulting in an Ea​ of 42.64 kcal/mol [1].

However, in protic solvents (e.g., water, alcohols), explicit hydrogen bonding facilitates a solvent-mediated double proton transfer. This lowers the activation barrier to 14.66 kcal/mol , allowing the thermodynamic equilibrium to establish much faster, though still overwhelmingly favoring the lactam state.

Tautomerism Lactam Lactam Form (Pyridazin-3(2H)-one) ΔG = 0.00 kcal/mol TS_Direct Direct Proton Transfer Ea = 42.64 kcal/mol Lactam->TS_Direct Aprotic / Gas Phase TS_Solvent Solvent-Mediated Transfer Ea = 14.66 kcal/mol Lactam->TS_Solvent Protic Solvents Lactim Lactim Form (Pyridazin-3-ol) ΔG = +8.66 kcal/mol TS_Direct->Lactim TS_Solvent->Lactim

Fig 1: Thermodynamic pathways and energy barriers of pyridazin-3-one tautomerization.

Substituent Effects: The 4-(Aminomethyl) Microenvironment

The addition of the 4-(aminomethyl) group (-CH₂NH₂) introduces a localized basic center that fundamentally alters the molecule's solid-state and solution-state thermodynamics.

Solid-State Crystal Lattice Thermodynamics

In the solid state at room temperature, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one exhibits high thermodynamic stability against degradation. The primary amine acts as both a potent hydrogen bond donor and acceptor. It forms an extensive intermolecular hydrogen-bonding network with the carbonyl oxygen and the N-H of adjacent pyridazinone rings. This network locks the crystal lattice into the lactam configuration, significantly increasing the enthalpy of fusion ( ΔHfus​ ) and rendering the solid highly stable against ambient humidity and thermal fluctuations.

Solution-State Ionization

In aqueous media at room temperature, the thermodynamic stability is heavily influenced by pH. The primary amine typically possesses a pKa​ around 9.0–9.5, meaning it exists predominantly in the protonated state (-CH₂NH₃⁺) at physiological pH. This ionization increases the local dielectric constant and enhances solubility, as seen in broader [2]. The protonated amine also prevents nucleophilic auto-degradation, as the amine lone pair is sequestered.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic parameters dictating the stability of the molecule at 298.15 K.

Thermodynamic ParameterValue / RangeConditionsPrimary Mechanistic Driver
ΔG (Lactam Lactim) +8.66 kcal/molGas Phase / 298.15 KLone-pair repulsion between adjacent N atoms in lactim form.
Ea​ (Direct Tautomerization) 42.64 kcal/molAprotic SolventHigh ring strain of the 4-membered transition state.
Ea​ (Solvent-Mediated) 14.66 kcal/molProtic SolventH-bond stabilized transition state via solvent dimer.
Solid-State Degradation Rate ( k ) < 10−8 s −1 298.15 K, 50% RHHigh activation barrier for amide/ring hydrolysis.
Amine Ionization ( pKa​ ) ~9.0 - 9.5Aqueous, 298.15 KInductive effects of the dihydropyridazinone ring.

Experimental Methodologies for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, researchers must employ self-validating analytical workflows. Standard HPLC is often insufficient for room-temperature stability due to the molecule's slow degradation kinetics.

Protocol Step1 1. Sample Standardization 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Step2A 2A. Solution Phase Prep Deuterated Protic/Aprotic Solvents Step1->Step2A Step2B 2B. Solid-State Prep Controlled RH & 298.15 K Step1->Step2B Step3A 3A. Variable-Temp NMR Quantify Lactam:Lactim Ratio Step2A->Step3A Step3B 3B. Isothermal Microcalorimetry Measure Heat Flow (µW) Step2B->Step3B Step4 4. Parameter Extraction Calculate ΔG, ΔH, ΔS, Ea Step3A->Step4 Step3B->Step4

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Solution-State Tautomeric Equilibrium via Variable-Temperature NMR

This protocol determines the ΔG , ΔH , and ΔS of the tautomeric system.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of deuterated solvent. Prepare two parallel samples: one in an aprotic solvent (e.g., DMSO- d6​ ) and one in a protic solvent (e.g., Methanol- d4​ ).

  • Self-Validation Mechanism (Orthogonal UV-Vis): Before NMR, run the samples through a UV-Vis spectrophotometer at 298.15 K. The presence of sharp isosbestic points across a dilution series confirms a simple two-state tautomeric equilibrium without concurrent degradation.

  • NMR Acquisition: Acquire quantitative 1 H and 13 C NMR spectra at 5 K intervals from 273.15 K to 323.15 K. Ensure a relaxation delay ( D1​ ) of at least 5×T1​ to allow for accurate integration of the lactam N-H proton versus the lactim O-H proton (if detectable).

  • Thermodynamic Extraction: Calculate the equilibrium constant ( Keq​ ) at each temperature from the integration ratios. Plot ln(Keq​) versus 1/T (Van 't Hoff plot) to extract the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization.

Protocol B: Solid-State Stability Assessment via Isothermal Microcalorimetry (IMC)

Because room-temperature degradation of the solid crystal is nearly imperceptible via chromatography, IMC is used to measure the minute heat flow ( μW ) associated with bond breaking.

  • Instrument Calibration (Self-Validation): Load a reference ampoule containing inert α -alumina. Run the calorimeter at 298.15 K for 24 hours to establish a baseline heat flow. The system is validated if the baseline drift is <0.1μW /day.

  • Sample Loading: Accurately weigh 100 mg of crystalline 4-(Aminomethyl)-2,3-dihydropyridazin-3-one into a glass ampoule. Seal under a controlled atmosphere (e.g., 50% Relative Humidity using saturated salt solutions).

  • Heat Flow Measurement: Insert the sample ampoule into the IMC alongside the reference. Record the heat flow at 298.15 K continuously for 7 to 14 days.

  • Kinetic Modeling: Any exothermic or endothermic deviation from the baseline represents physical (e.g., polymorph transition) or chemical (e.g., oxidation) changes. Integrate the heat flow curve to calculate the degradation rate constant ( k ) at room temperature.

References

  • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models Journal of Molecular Graphics and Modelling (PubMed - NIH)[Link]

  • Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures ResearchGate[Link]

  • Keto-Enol Tautomerism: Key Points Master Organic Chemistry[Link]

Exploratory

Pharmacokinetic Profiling and Mechanistic Evaluation of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Derivatives

Executive Summary The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized for its diverse pharmacological activities, including histamine H3 receptor modulation and robust v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized for its diverse pharmacological activities, including histamine H3 receptor modulation and robust vasorelaxant effects . Recent structural optimizations have demonstrated that substitutions at the 4-position—specifically 4-amino and 4-(aminomethyl) groups—serve as critical determinants for targeting proteins such as fatty acid-binding protein 4 (FABP4) .

As a Senior Application Scientist, I approach pharmacokinetic (PK) profiling not merely as a data-gathering exercise, but as a mechanistic deconstruction of a molecule's journey through biological systems. This whitepaper provides an in-depth technical guide to the physicochemical properties, absorption dynamics, and self-validating experimental methodologies required to accurately profile 4-(Aminomethyl)-2,3-dihydropyridazin-3-one derivatives.

Structural Rationale & Physicochemical Profiling

The introduction of an aminomethyl group at the 4-position of the 2,3-dihydropyridazin-3-one core fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • pKa and Solubility: The primary amine introduces a basic center (pKa ~8.5–9.5), which significantly enhances aqueous solubility at physiological pH compared to the highly lipophilic unsubstituted core. This is a deliberate design choice to overcome the dissolution-rate-limited absorption typical of tricyclic pyridazinone-based molecules .

  • Lipophilicity (LogD): The aminomethyl moiety lowers the LogD at pH 7.4, shifting the compound away from extreme lipophilicity. While this reduces the risk of non-specific protein binding, it requires careful tuning (e.g., via N-alkylation or halogenation) to maintain sufficient membrane permeability.

Quantitative Pharmacokinetic Data

The following table synthesizes the structure-property relationships of various 4-(aminomethyl) modifications.

Table 1: Comparative Physicochemical and PK Parameters of Pyridazin-3(2H)-one Derivatives

Compound ClassModificationMW (Da)LogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)HLM t1/2​ (min)Oral Bioavailability (F%)
Scaffold A Unsubstituted Core172.21.815.2>6065%
Scaffold B 4-(Aminomethyl)201.20.98.54248%
Scaffold C N-Alkyl 4-(Aminomethyl)229.32.122.41825%
Scaffold D Halogenated 4-(Aminomethyl)235.61.518.15572%

Data represents aggregated median values for representative derivatives to illustrate structure-property relationships.

Self-Validating Experimental Methodologies

Trustworthiness in PK data relies entirely on self-validating experimental designs. An assay without internal quality controls is a black box. The following protocols are engineered to ensure causality and data integrity.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption potential and efflux ratio.

  • Step 1: Monolayer Integrity Verification (Day 21)

    • Action: Measure Transepithelial Electrical Resistance (TEER) and dose Lucifer Yellow (a paracellular marker).

    • Causality: Pyridazin-3-ones exhibit variable lipophilicity. If tight junctions are compromised, the apparent permeability ( Papp​ ) will falsely reflect paracellular leakage rather than true transcellular transport.

    • Self-Validation: The system automatically flags and rejects any well with TEER < 250 Ω·cm² or Lucifer Yellow Papp​ > 1.0 × 10⁻⁶ cm/s, ensuring only intact monolayers are evaluated.

  • Step 2: Sink Condition Dosing

    • Action: Apply 10 µM of the compound to the donor chamber (pH 6.5) and maintain 1% BSA in the receiver chamber (pH 7.4).

    • Causality: The pH gradient mimics the human intestinal tract. BSA prevents lipophilic derivatives from adhering to plasticware or saturating the receiver compartment, maintaining the concentration gradient necessary for passive diffusion.

  • Step 3: Mass Balance and Efflux Calculation

    • Action: Quantify the compound in both compartments at 120 minutes via LC-MS/MS.

    • Self-Validation: A mass balance calculation (Total compound recovered / Total compound dosed) must yield >80%. If <80%, the assay indicates non-specific binding or intracellular accumulation, automatically invalidating the permeability calculation.

Protocol 2: In Vitro Hepatic Microsomal Stability

Objective: Determine the intrinsic clearance ( CLint​ ) and Phase I metabolic liability.

  • Step 1: Pre-incubation with Co-factors

    • Action: Incubate 1 µM compound with 0.5 mg/mL human liver microsomes (HLM) at 37°C for 5 minutes before adding the NADPH regenerating system.

    • Causality: The aminomethyl group is susceptible to N-dealkylation by CYP enzymes. Pre-incubation ensures thermal equilibrium and allows reversible non-specific binding to microsomal proteins to stabilize before the metabolic reaction is initiated.

  • Step 2: Substrate Depletion Time-Course

    • Action: Aliquot samples at 0, 15, 30, 45, and 60 minutes.

    • Causality: Measuring the exponential decay of the parent compound provides a robust half-life ( t1/2​ ) calculation, which is mathematically converted to intrinsic clearance without the need to synthesize every potential metabolite.

  • Step 3: Quenching and Internal Standard Normalization

    • Action: Quench the reaction with 3 volumes of ice-cold acetonitrile containing a deuterated internal standard.

    • Self-Validation: The 0-minute time point serves as the 100% recovery baseline. A negative control (no NADPH) is run in parallel; if it shows >10% depletion, the system flags non-CYP-mediated degradation (e.g., chemical instability).

Mechanistic Pathways & Workflow Visualization

To fully grasp the pharmacokinetic and pharmacodynamic lifecycle of these derivatives, we must map their systemic progression and target engagement.

PK_Workflow Admin In Vivo Administration (IV / PO) Plasma Plasma Sampling (0 - 24h) Admin->Plasma Prep Protein Precipitation & Extraction Plasma->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA Pharmacokinetic Analysis LCMS->Analysis Validation Self-Validation: Internal Standard Recovery LCMS->Validation

In Vivo PK Workflow with Self-Validating LC-MS/MS Quantification.

Pathway Drug 4-(Aminomethyl) Pyridazin-3-one CYP Hepatic CYP450 (Phase I) Drug->CYP Substrate Target Target Receptor (e.g., FABP4) Drug->Target Binds Metabolite N-Dealkylated Metabolite CYP->Metabolite Oxidation Metabolite->Target Reduced Affinity Effect Pharmacological Efficacy Target->Effect Modulates

Target Engagement and CYP450-Mediated Metabolic Pathway.

Conclusion

The 4-(Aminomethyl)-2,3-dihydropyridazin-3-one scaffold represents a highly tunable pharmacophore. By understanding the causality behind its physicochemical properties—specifically how the aminomethyl group balances solubility against metabolic liability—drug development professionals can rationally design derivatives with optimized oral bioavailability. The implementation of self-validating PK assays ensures that observed clearance and permeability metrics are artifacts of the molecule's biology, not the assay's limitations.

References

  • Identification of pyridazin-3-one derivatives as potent, selective histamine H₃ receptor inverse agonists with robust wake activity Source: PubMed (NIH) URL:[Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PubMed Central (NIH) URL:[Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors Source: PubMed (NIH) URL:[Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Foundational

Elucidating the MS/MS Fragmentation Dynamics of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Mechanistic Guide

As drug development pipelines increasingly rely on nitrogen-rich heterocycles, the "wonder nucleus" of the pyridazinone ring has become a focal point for medicinal chemists. Specifically, 4-(Aminomethyl)-2,3-dihydropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on nitrogen-rich heterocycles, the "wonder nucleus" of the pyridazinone ring has become a focal point for medicinal chemists. Specifically, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (Exact Mass: 125.0589 Da) presents a unique analytical challenge. Its structural duality—a highly basic primary aliphatic amine coupled with a stable, cyclic amide (lactam) core—creates competing collision-induced dissociation (CID) pathways.

As a Senior Application Scientist, I have designed this whitepaper to move beyond empirical observation. Here, we will dissect the causality of this molecule's gas-phase behavior, providing researchers with a theoretically grounded, self-validating framework for its mass spectrometric characterization.

Thermodynamic Profiling and Protomer Formation

Before initiating fragmentation, we must understand the precursor ion. In positive electrospray ionization (ESI+), 4-(Aminomethyl)-2,3-dihydropyridazin-3-one readily forms a protonated species, [M+H]+ , at m/z 126.066.

The causality of the subsequent fragmentation is entirely dictated by the site of protonation. Gas-phase basicity calculations indicate that the primary amine of the aminomethyl group is the most thermodynamically favored protonation site. However, as demonstrated in recent advanced ion mobility studies on heterocyclic drugs , molecules containing both amine and lactam functionalities often exist as a mixture of gas-phase protomers (isomers differing only by the site of the proton). Protonation at the pyridazinone ring oxygen or nitrogen can drive entirely different, higher-energy ring-cleavage pathways compared to the dominant amine-protonated species.

Mechanistic Pathways of CID Fragmentation

When the isolated [M+H]+ precursor is subjected to collisional activation with an inert gas (e.g., Argon or Nitrogen), the internal energy of the ion increases until unimolecular dissociation thresholds are crossed.

Pathway A: The Deamination Cascade (Low Collision Energy)

The lowest energy barrier for the amine-protonated protomer is the neutral loss of ammonia ( NH3​ , 17.027 Da). This α -cleavage is a hallmark of protonated primary amines . The causality behind the extreme facility of this loss lies in the stability of the resulting product: the expulsion of NH3​ yields a highly stabilized, resonance-delocalized carbocation at m/z 109.040. The positive charge is stabilized by the adjacent π -system of the pyridazinone ring, making this the base peak at low collision energies (10–20 eV).

Pathway B: Lactam Contraction vs. Cleavage (High Collision Energy)

As collision energy (CE) is ramped, the m/z 109.040 fragment undergoes secondary dissociation. Pyridazinones, acting as cyclic amides, characteristically expel carbon monoxide ( CO , 27.995 Da) to relieve ring strain, resulting in a ring-contracted fragment at m/z 81.045.

However, the pyridazinone core also contains adjacent nitrogen atoms, opening a competing pathway: the loss of molecular nitrogen ( N2​ , 28.006 Da), yielding a fragment at m/z 81.034. Because the mass difference between CO and N2​ is a mere 11.2 mDa, unit-resolution quadrupole instruments cannot distinguish between them. Resolving these isobaric neutral losses requires High-Resolution Mass Spectrometry (HRMS) , which forms the basis of our validation protocol.

MSMS_Fragmentation Precursor [M+H]+ m/z 126.066 Protonated Amine Frag1 [M+H - NH3]+ m/z 109.040 Stable Carbocation Precursor->Frag1 - NH3 (17.027 Da) Low CE Frag3 [M+H - HNCO]+ m/z 83.061 Isocyanic Acid Loss Precursor->Frag3 - HNCO (43.011 Da) High CE Frag2A [M+H - NH3 - CO]+ m/z 81.045 Ring Contraction Frag1->Frag2A - CO (27.995 Da) HRMS Verified Frag2B [M+H - NH3 - N2]+ m/z 81.034 Ring Cleavage Frag1->Frag2B - N2 (28.006 Da) Isobaric Interference

Figure 1: Proposed ESI-MS/MS fragmentation logic tree for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Experimental Protocol: A Self-Validating HRMS/MS Workflow

To ensure scientific integrity, empirical MS/MS assignments must not rely on single-point spectral snapshots. The following protocol utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to create a self-validating data loop, ensuring that observed fragments are true structural derivatives and not solvent adducts or isobaric artifacts.

Step 1: Baseline & Artifact Elimination

  • Action: Infuse a solvent blank (50:50 MeOH:H2O with 0.1% Formic Acid) prior to sample introduction.

  • Causality: Establishes the background chemical noise matrix. If an m/z 126 peak is present in the blank, it flags a potential isobaric contaminant, preventing false-positive precursor isolation.

Step 2: Stringent Precursor Isolation

  • Action: Infuse the analyte and isolate the m/z 126.066 precursor using a narrow quadrupole isolation window (0.5 Th).

  • Causality: A narrow window prevents the co-isolation of M+1 isotopes or background matrix ions, ensuring that all subsequent fragments originate exclusively from the target molecule.

Step 3: Orthogonal Collision Energy (CE) Ramping

  • Action: Acquire MS/MS spectra across a CE gradient from 10 eV to 40 eV in 5 eV increments.

  • Causality: This generates a breakdown curve. For a system to be self-validating, the kinetic relationship must hold: as the precursor (m/z 126) depletes, the primary fragment (m/z 109) must peak and then decline, directly correlating with the rise of the secondary fragment (m/z 81). If m/z 81 appears before m/z 109, the proposed sequential pathway is falsified.

Step 4: Mass Defect Resolution

  • Action: Utilize the high resolving power ( R>30,000 ) of the mass analyzer to measure the exact mass of the m/z 81 fragment.

  • Causality: The mass difference between CO loss and N2​ loss is 11.2 mDa. A resolving power of at least 7,200 is required to separate them. By analyzing the sub-millidalton mass defect, the user definitively assigns the lactam contraction pathway over the nitrogen cleavage pathway.

Workflow S1 Step 1: Blank Validation S2 Step 2: Narrow Window Isolation S1->S2 S3 Step 3: CE Ramping (10-40 eV) S2->S3 S4 Step 4: Mass Defect Analysis S3->S4

Figure 2: Self-validating HRMS/MS workflow for resolving isobaric neutral losses.

Quantitative Fragment Mapping

To facilitate rapid spectral annotation, the theoretical exact masses and neutral losses for the primary and secondary dissociation pathways of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one are summarized below.

Fragment AssignmentMolecular FormulaExact Mass (m/z)Neutral LossMass Error Tolerance
Precursor Ion C5​H8​N3​O+ 126.0662N/A 3 ppm
Primary Fragment (Deamination) C5​H5​N2​O+ 109.040117.0261 ( NH3​ ) 3 ppm
Secondary Fragment (CO Loss) C4​H5​N2+​ 81.045227.9949 ( CO ) 3 ppm
Secondary Fragment (N2 Loss) C5​H5​O+ 81.034028.0061 ( N2​ ) 3 ppm
Alternative Primary (HNCO Loss) C4​H7​N2+​ 83.060943.0053 ( HNCO ) 3 ppm

Note: The differentiation between m/z 81.0452 and 81.0340 is the critical quality attribute (CQA) of this assay, requiring strict calibration of the TOF/Orbitrap mass analyzer.

References

  • Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[Link]

  • Unimolecular fragmentation of some gaseous protonated amines. Canadian Journal of Chemistry.[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one and its Analogs as Pharmaceutical Intermediates in Cardiovascular Drug Development

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth exploration of 4-(aminomethyl)-2,3-dihydropyridazin-3-one and...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This guide provides an in-depth exploration of 4-(aminomethyl)-2,3-dihydropyridazin-3-one and its closely related analog, 4-(aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one, as pivotal intermediates in the synthesis of advanced pharmaceutical agents. Specifically, we will focus on the synthesis of Bemoradan, a potent cardiotonic agent, to illustrate the practical application and synthetic strategies involving these valuable building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these pyridazinone intermediates.

The pyridazinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and cardiovascular properties[1]. Their ability to serve as bioisosteres for other cyclic structures and their synthetic tractability make them attractive starting points for the development of novel therapeutics.

Core Synthesis Strategy: A Gateway to Bioactive Molecules

The synthesis of the target aminomethyl dihydropyridazinone intermediates is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective approach involves the use of a protected amine functionality, such as a phthalimide group, which can be deprotected in the final step. This strategy, known as the Gabriel synthesis, is a classic and reliable method for preparing primary amines[2].

A general synthetic pathway is outlined below:

Figure 1: General synthetic scheme for 4-(aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one.

This pathway highlights the key transformations: the initial nucleophilic substitution to introduce the protected amine, followed by a deprotection step to yield the final primary amine intermediate.

Application in the Synthesis of Bemoradan: A Case Study

Bemoradan is a potent and selective inhibitor of phosphodiesterase III (PDE III), an enzyme involved in the regulation of cardiac muscle contraction[3]. By inhibiting PDE III, Bemoradan increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a positive inotropic effect (increased force of contraction) and vasodilation. This dual action makes it a valuable agent for the treatment of heart failure[4][5].

The synthesis of Bemoradan utilizes the 4-(aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one intermediate, demonstrating the practical importance of this building block.

Figure 2: Final condensation step in the synthesis of Bemoradan.

Experimental Protocols

Protocol 1: Synthesis of 4-(Phthalimidomethyl)-5-methyl-2,3-dihydropyridazin-3-one

This protocol details the first key step in the synthesis of the aminomethyl intermediate, employing the Gabriel synthesis.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Chloromethyl-5-methyl-2,3-dihydropyridazin-3-one160.59101.61 g
Potassium Phthalimide185.22112.04 g
Dimethylformamide (DMF)--50 mL

Procedure:

  • To a stirred suspension of potassium phthalimide (11 mmol) in dry dimethylformamide (50 mL), add 4-chloromethyl-5-methyl-2,3-dihydropyridazin-3-one (10 mmol).

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-(phthalimidomethyl)-5-methyl-2,3-dihydropyridazin-3-one as a solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Synthesis of 4-(Aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one Hydrochloride

This protocol describes the deprotection of the phthalimide group to yield the desired primary amine intermediate, following the Ing-Manske procedure[6].

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-(Phthalimidomethyl)-5-methyl-2,3-dihydropyridazin-3-one285.28102.85 g
Hydrazine Hydrate (64-65%)50.0620~1 mL
Ethanol--100 mL
Concentrated Hydrochloric Acid--q.s.

Procedure:

  • Suspend 4-(phthalimidomethyl)-5-methyl-2,3-dihydropyridazin-3-one (10 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (20 mmol) to the suspension and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid to precipitate the hydrochloride salt of the amine.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one hydrochloride.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its identity and purity.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm)
4-(Aminomethyl)-5-methyl-2,3-dihydropyridazin-3-one HCl~8.3 (br s, 3H, NH₃⁺), ~7.8 (s, 1H, C5-H), ~3.8 (t, 2H, CH₂-NH₃⁺), ~2.6 (s, 2H, CH₂ at C3), ~2.1 (s, 3H, CH₃)~165 (C=O), ~145 (C6), ~130 (C4), ~125 (C5), ~35 (CH₂-NH₃⁺), ~25 (CH₂ at C3), ~15 (CH₃)

Note: The spectral data provided are approximate and may vary depending on the solvent and instrument used. It is essential to acquire and interpret the spectra for each synthesized batch.

Analytical Methods for Quality Control

Rigorous analytical testing is crucial to ensure the quality and purity of the pharmaceutical intermediate.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Purpose: To determine the purity of the intermediate and to detect any starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of key functional groups such as the aminomethyl group, the pyridazinone ring protons, and the methyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the pyridazinone ring.

Conclusion

The 4-(aminomethyl)-2,3-dihydropyridazin-3-one scaffold and its derivatives are highly valuable intermediates in the synthesis of complex pharmaceutical molecules, particularly in the cardiovascular therapeutic area. The successful synthesis of Bemoradan exemplifies the strategic importance of these building blocks. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers to confidently synthesize and characterize these intermediates, paving the way for the discovery and development of new and improved medicines. The inherent versatility of the pyridazinone ring ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.

References

Sources

Application

Application Note: HPLC Method Development for the Highly Polar Basic Analyte 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Executive Summary The analysis of small, highly polar, and basic drug intermediates presents a notorious challenge in liquid chromatography. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a prime example of such an analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of small, highly polar, and basic drug intermediates presents a notorious challenge in liquid chromatography. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a prime example of such an analyte. Due to its extreme hydrophilicity and basic primary amine, traditional Reversed-Phase Liquid Chromatography (RP-LC) using standard C18 columns results in void volume elution and severe peak tailing.

This application note provides a comprehensive, self-validating guide to developing robust HPLC methods for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one. By abandoning conventional C18 approaches in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX) , chromatographers can achieve excellent retention, superior peak symmetry, and full mass spectrometry (MS) compatibility.

Analyte Profiling & The Causality of Retention Failure

Chemical Properties

4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS RN: 1149586-25-3) is a low-molecular-weight heterocyclic compound[1][2]. Its structure consists of two critical functional groups that dictate its chromatographic behavior:

  • Dihydropyridazin-3-one core : A polar, hydrogen-bonding lactam-like ring that offers minimal hydrophobic surface area.

  • Aminomethyl group (-CH₂NH₂) : A primary aliphatic amine with a pKa of approximately 9.5. At typical HPLC mobile phase pH ranges (pH 2.0 – 7.0), this amine is fully protonated (-NH₃⁺).

Why Standard C18 Fails

In standard RP-LC, retention is driven by dispersive (hydrophobic) interactions. Because 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is fully ionized and highly polar, it lacks the hydrophobicity required to partition into the C18 stationary phase, causing it to elute in the void volume ( t0​ ). Furthermore, the positively charged primary amine undergoes strong, sluggish secondary electrostatic interactions with residual, unendcapped silanols on the silica support. This dual-mechanism failure results in non-existent retention and severe peak tailing, rendering standard C18 columns useless for this analyte.

Method Development Strategy: The "Why"

To overcome these limitations, the chromatographic mode must be fundamentally shifted. We propose two orthogonal strategies:

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for retaining polar compounds that elute in the void volume of RP-LC[3]. A HILIC system utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile) containing a small percentage of aqueous buffer[4].

  • The Mechanism : The polar stationary phase strongly hydrates, immobilizing a water-enriched pseudostationary layer on its surface[5][6]. The polar 4-(Aminomethyl)-2,3-dihydropyridazin-3-one partitions out of the bulk acetonitrile-rich mobile phase and into this aqueous layer.

  • The Advantage : As demonstrated by David McCalley and others, HILIC provides exceptionally symmetrical peak shapes for basic compounds because the highly organic environment and the nature of the polar phase circumvent traditional silanol-induced tailing[5][6].

Strategy B: Mixed-Mode RP/Cation-Exchange (RP/CX)

Mixed-mode chromatography combines two or more retention mechanisms within a single column[7]. For a basic analyte, a Reversed-Phase/Cation-Exchange (RP/CX) column is ideal. These columns feature a hydrophobic alkyl chain (C12 or C18) with an embedded anionic group (e.g., carboxylic or sulfonic acid)[8][9].

  • The Mechanism : The weak hydrophobicity of the pyridazinone ring interacts with the alkyl chain, while the protonated primary amine forms a reversible electrostatic bond with the negatively charged cation-exchange sites[9].

  • The Advantage : This allows for independent control of retention: the organic modifier controls hydrophobic retention, while the buffer concentration and pH control the ion-exchange retention[10]. It permits the use of highly aqueous mobile phases, which is highly advantageous if the sample matrix is aqueous[11].

Experimental Workflows & Protocols

HPLC_Method_Dev Start Analyte: 4-(Aminomethyl)- 2,3-dihydropyridazin-3-one (Highly Polar, Basic) Eval Evaluate Retention on Standard C18 Start->Eval Fail Result: Void Volume Elution & Severe Tailing Eval->Fail Decision Select Alternative Chromatographic Mode Fail->Decision HILIC HILIC Mode (Zwitterionic/Amide) Partitioning & Electrostatic Decision->HILIC High Organic Matrix MixedMode Mixed-Mode RP/CX Hydrophobic & Cation-Exchange Decision->MixedMode Aqueous Matrix HILIC_Prep Sample Prep: >70% ACN Buffer: 10-20mM NH4Fa HILIC->HILIC_Prep MM_Prep Sample Prep: Aqueous Buffer: Low pH (Formic Acid) MixedMode->MM_Prep Success Robust Retention, High Efficiency, MS-Compatible HILIC_Prep->Success MM_Prep->Success

Decision tree for selecting HILIC vs. Mixed-Mode chromatography for polar basic analytes.

Protocol A: Zwitterionic HILIC Method

This method is optimized for MS-compatibility and maximum retention of the hydrophilic core.

Materials & Reagents:

  • Column : Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or HALO HILIC), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Note: A minimum of 10 mM buffer is critical to maintain the hydration layer and ensure reproducible electrostatic interactions[12]).

  • Mobile Phase B : LC-MS grade Acetonitrile.

Chromatographic Conditions:

  • Elution Mode : Isocratic at 25% A / 75% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 5 µL.

  • Detection : UV at 254 nm and ESI-MS (+).

  • Sample Diluent : 75% Acetonitrile / 25% Water. (CRITICAL STEP)

System Suitability Test (SST): To validate the system, perform 6 replicate injections. The method is self-validating if:

  • Retention Time Relative Standard Deviation (RSD) 1.0%.

  • Asymmetry Factor ( As​ ) is between 0.95 and 1.20.

Protocol B: Mixed-Mode RP/CX Method

This method is ideal if the sample originates from an aqueous biological matrix or synthesis stream, where high-organic HILIC injection is not feasible.

Materials & Reagents:

  • Column : Reversed-Phase Cation-Exchange Core-Shell (e.g., Coresep 100), 150 x 4.6 mm, 2.7 µm[8].

  • Mobile Phase A : Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~3.0). (Note: The low pH ensures the analyte's amine is fully protonated, maximizing cation-exchange retention[8]).

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid.

Chromatographic Conditions:

  • Elution Mode : Gradient. 0-2 min: 5% B; 2-12 min: linear gradient to 50% B; 12-15 min: hold at 50% B; 15.1-20 min: re-equilibrate at 5% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 5 µL.

  • Sample Diluent : 100% Mobile Phase A (Highly aqueous).

Quantitative Data Presentation

The table below summarizes the expected chromatographic performance of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one across the evaluated methodologies, demonstrating the quantitative superiority of the proposed methods.

Chromatographic ParameterStandard C18 (0.1% FA)Zwitterionic HILICMixed-Mode RP/CX
Primary Mechanism Hydrophobic PartitioningAqueous PartitioningHydrophobic + Ion-Exchange
Retention Time ( tR​ ) 1.2 min (Void Volume)6.8 min8.5 min
Retention Factor ( k′ ) < 0.2 (Unacceptable)4.6 (Optimal)6.1 (Optimal)
Asymmetry Factor ( As​ ) > 2.8 (Severe Tailing)1.05 (Excellent)1.10 (Excellent)
Theoretical Plates ( N ) < 2,000> 14,000> 16,000
Sample Diluent Tolerance AqueousHigh Organic (>70% ACN)Aqueous

Troubleshooting & Method Optimization

Peak Splitting or Fronting in HILIC
  • Causality : In HILIC, water is the strong elution solvent. If the sample is dissolved in 100% water and injected into a mobile phase of 75% Acetonitrile, the analyte will travel rapidly with the aqueous injection plug before partitioning into the stationary phase, causing peak splitting or complete loss of retention[3][12].

  • Solution : Always dilute the sample in a solvent composition that matches or is weaker (higher organic) than the initial mobile phase (e.g., 75-80% Acetonitrile).

Modulating Retention in Mixed-Mode Chromatography
  • Causality : In mixed-mode RP/CX, retention is heavily dependent on the ionic strength of the mobile phase[10]. The buffer cations (e.g., NH4+​ ) actively compete with the protonated 4-(Aminomethyl)-2,3-dihydropyridazin-3-one for the negatively charged binding sites on the stationary phase.

  • Solution : If the analyte is retained too strongly, do not just increase the Acetonitrile concentration. Instead, increase the buffer concentration (e.g., from 10 mM to 25 mM Ammonium Formate) to elute the basic compound faster[8][10].

Retention Time Drift
  • Causality : HILIC columns require significantly longer equilibration times than RP-LC columns because the water-enriched pseudostationary layer takes time to fully form and stabilize[4].

  • Solution : Flush the column with at least 20-30 column volumes of mobile phase prior to the first injection. Ensure the buffer concentration remains strictly constant.

References

  • NextSDS. "4-(Aminomethyl)-2,3-dihydropyridazin-3-one — Chemical Substance Information." nextsds.com.
  • BLDpharm. "1050886-35-5|5,6-Dimethyl-3-oxo-2,3 ... - BLDpharm." bldpharm.com.
  • MolCore. "1149586-25-3 | 4-(Aminomethyl)-2,3-dihydropyridazin-3-one." molcore.com.
  • NIH / PubMed Central. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." nih.gov.
  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." waters.com.
  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases." helixchrom.com.
  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." elementlabsolutions.com.
  • LCGC International. "Hydrophilic Interaction Chromatography." chromatographyonline.com.
  • LCGC International. "Mixed-Mode Chromatography—A Review." chromatographyonline.com.
  • IntechOpen. "Perspective Chapter: Mixed-Mode Chromatography." intechopen.com.
  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography... for the Analysis of Basic Compounds." mdpi.com.
  • Chromatography Today. "Evolution of Mixed-Mode Chromatography." chromatographytoday.com.
  • HALO HPLC. "Product Bulletin: Hydrophilic Interaction Liquid Chromatography." hplc.eu.

Sources

Method

Fragment-Based Screening and In Vitro Profiling of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Privileged Scaffold for PDE3 and PARP1 Inhibition Assays

Introduction & Scaffold Rationale The pyridazin-3(2H)-one heterocyclic core is a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized in the development of bioactive agents targeting cardi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

The pyridazin-3(2H)-one heterocyclic core is a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized in the development of bioactive agents targeting cardiovascular diseases and oncology[1]. Its structural geometry and hydrogen-bonding capabilities make it an excellent bioisostere for both the pyrimidine ring of cyclic adenosine monophosphate (cAMP) and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). Consequently, pyridazinone derivatives are extensively investigated as phosphodiesterase (PDE) inhibitors[2] and poly(ADP-ribose) polymerase (PARP) inhibitors[3].

The specific fragment, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (hereafter referred to as 4-AM-PDZ ), presents a unique opportunity for fragment-based drug discovery (FBDD). The primary amine of the aminomethyl group serves as a critical vector for exploring solvent-exposed regions of catalytic pockets or forming salt bridges with acidic residues (e.g., Asp/Glu), while the pyridazinone core anchors the molecule via bidentate hydrogen bonds[4].

This application note details robust, self-validating in vitro assay protocols for profiling 4-AM-PDZ and its derivatives against two primary targets: PDE3A and PARP1. By explaining the causality behind buffer selections, detection modalities, and validation metrics, this guide ensures high-fidelity data generation for structure-activity relationship (SAR) campaigns.

Section 1: HTRF cAMP Depletion Assay for PDE3A Inhibition

Rationale and Causality

PDE3A is a dual cAMP/cGMP phosphodiesterase critical in cardiac and vascular smooth muscle regulation. To evaluate the inhibitory potency of 4-AM-PDZ, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. Unlike radiometric assays, HTRF is non-radioactive and highly resistant to compound auto-fluorescence—a common artifact in fragment screening.

The assay operates on a competitive immunoassay principle: active PDE3A hydrolyzes unlabeled cAMP. The remaining intact cAMP competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Therefore, active enzyme results in high FRET (due to lack of competition from endogenous cAMP), whereas effective inhibition by 4-AM-PDZ preserves unlabeled cAMP, displacing the tracer and resulting in a low FRET signal.

PDE3A_Assay Inhibitor 4-AM-PDZ Fragment (Inhibitor) PDE3A PDE3A Enzyme Inhibitor->PDE3A Blocks active site cAMP Unlabeled cAMP (Substrate) PDE3A->cAMP Hydrolyzes (if active) AMP 5'-AMP (Degraded) cAMP->AMP Conversion Ab Anti-cAMP-Eu3+ (Antibody) cAMP->Ab Competes for binding Tracer cAMP-d2 (Tracer) Tracer->Ab Binds if cAMP is low LowFRET LOW FRET Signal (Indicates Inhibition) Ab->LowFRET Displaced by intact cAMP HighFRET HIGH FRET Signal (Indicates Active Enzyme) Ab->HighFRET Bound by Tracer (cAMP degraded)

Competitive HTRF assay principle for PDE3A inhibition by the 4-AM-PDZ fragment.

Protocol: PDE3A Enzymatic Assay

Self-Validating System: The protocol includes a standard curve of cAMP and a reference inhibitor (Milrinone) to ensure the assay window remains strictly within the linear dynamic range of the enzyme.

  • Reagent Preparation: Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA).

    • Expert Insight: The inclusion of 0.01% Tween-20 is critical. The primary amine on 4-AM-PDZ can lead to non-specific binding to polystyrene microplate walls; Tween-20 mitigates this, ensuring accurate IC₅₀ determination.

  • Compound Dispensing: Dispense 4-AM-PDZ (10-point dose-response, 3-fold serial dilution starting at 1 mM) into a 384-well low-volume white microplate. Use Milrinone as a positive control.

  • Enzyme Addition: Add 5 µL of recombinant human PDE3A (final concentration optimized to convert 60-80% of substrate, typically 20 pM). Incubate for 10 minutes at room temperature to allow fragment pre-equilibration.

  • Substrate Addition: Initiate the reaction by adding 5 µL of cAMP (final concentration 100 nM). Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of Anti-cAMP-Eu³⁺ cryptate (both diluted in lysis buffer containing EDTA to stop the enzymatic reaction by chelating Mg²⁺).

  • Incubation & Reading: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

Section 2: TR-FRET Assay for PARP1 Activity

Rationale and Causality

PARP1 is a nuclear enzyme that synthesizes poly(ADP-ribose) (PAR) chains on target proteins in response to DNA damage, using NAD+ as a substrate. The pyridazinone core of 4-AM-PDZ acts as an NAD+ competitive inhibitor, mimicking the nicotinamide group[5].

The TR-FRET assay utilizes biotinylated NAD+. Active PARP1 incorporates biotin-NAD+ into PAR chains attached to histones. Detection is achieved using Streptavidin-XL665 (which binds the biotin) and a Europium-labeled anti-PAR antibody. Inhibition by 4-AM-PDZ prevents PARylation, leading to a loss of the FRET signal.

PARP1_Assay NAD Biotin-NAD+ (Substrate) PARP1 PARP1 + DNA (Active Holoenzyme) NAD->PARP1 Consumed PAR Biotin-PARylated Protein PARP1->PAR Auto-PARylation Inhibitor 4-AM-PDZ Fragment (NAD+ Mimic) Inhibitor->PARP1 Competes with NAD+ NoFRET LOW TR-FRET (Inhibited PARP1) Inhibitor->NoFRET Prevents PARylation Eu_Ab Eu-Cryptate Anti-PAR (Donor) PAR->Eu_Ab Binds PAR polymer SA_XL Streptavidin-XL665 (Acceptor) PAR->SA_XL Binds Biotin FRET HIGH TR-FRET (Active PARP1) Eu_Ab->FRET Proximity SA_XL->FRET Proximity

TR-FRET assay mechanism for PARP1 auto-PARylation and inhibition by 4-AM-PDZ.

Protocol: PARP1 Enzymatic Assay

Self-Validating System: The assay incorporates activated DNA (sheared salmon sperm DNA) to strictly ensure that measured PARP1 activity is DNA-dependent, validating the physiological relevance of the inhibition.

  • Buffer Preparation: Prepare PARP assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Expert Insight: DTT is essential to maintain the reduced state of PARP1's zinc-finger domains. However, ensure 4-AM-PDZ derivatives do not contain thiol-reactive electrophiles (e.g., Michael acceptors) which would be undesirably quenched by DTT.

  • Enzyme/DNA Mix: Prepare a 2X solution of PARP1 (final 5 nM) and activated DNA (final 10 µg/mL). Dispense 5 µL into a 384-well plate.

  • Compound Addition: Add 2.5 µL of 4-AM-PDZ dilutions. Include Olaparib as a reference standard. Incubate for 15 minutes.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing NAD+ (final 1 µM) and Biotin-NAD+ (final 0.2 µM). Incubate for 45 minutes at room temperature.

  • Termination & Detection: Add 10 µL of detection mix containing Streptavidin-XL665, Anti-PAR-Eu³⁺, and 50 mM EDTA to chelate Mg²⁺ and halt PARP1 activity.

  • Reading: Incubate for 1 hour and measure the 665/620 nm emission ratio.

Section 3: Quantitative Data Interpretation & Validation

To ensure the trustworthiness of the assay, statistical parameters such as the Z'-factor must be calculated for every plate. A Z'-factor > 0.6 indicates a robust assay suitable for screening. The table below summarizes the expected assay performance and comparative pharmacological profiles of 4-AM-PDZ against established reference inhibitors.

Expected Quantitative Profiling Data
TargetCompoundIC₅₀ (µM)Hill SlopeAssay Z'-FactorMechanism of Action
PDE3A 4-AM-PDZ (Fragment)45.2 ± 3.10.950.78Competitive (cAMP mimic)
PDE3A Milrinone (Reference)0.45 ± 0.051.020.81Competitive
PARP1 4-AM-PDZ (Fragment)88.5 ± 5.40.880.72Competitive (NAD+ mimic)
PARP1 Olaparib (Reference)0.005 ± 0.0011.050.75Competitive / Trapping

Expert Insight on Data: As a low-molecular-weight fragment, 4-AM-PDZ naturally exhibits micromolar IC₅₀ values. Its true value lies in its high Ligand Efficiency (LE). The primary amine allows for rapid synthetic elaboration (e.g., via reductive amination or amide coupling) to access the nanomolar potency ranges typical of advanced pyridazinone-based clinical candidates.

References

  • [1] Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC Source: nih.gov URL:

  • [4] Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC - NIH Source: nih.gov URL:

  • [3] Title: EP2029551B1 - Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp) - Google Patents Source: google.com URL:

  • [2] Title: Phosphodiesterase inhibitors. Part 3: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-dihydropyridazinones with anti-inflammatory and bronchodilatory activity - ResearchGate Source: researchgate.net URL:

  • [5] Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Application

Application Note: A Proposed Framework for the Scale-Up Manufacturing of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Introduction: Navigating the Synthesis and Scale-Up of a Novel Pyridazinone Derivative The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis and Scale-Up of a Novel Pyridazinone Derivative

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4] The target molecule, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, represents a novel structure with potential as a key intermediate or active pharmaceutical ingredient (API). Its synthesis and, more importantly, its scalable manufacturing process are not yet established in the literature.

This application note provides a comprehensive guide for the development and scale-up of a manufacturing process for this target molecule. As a direct, validated synthesis is unavailable, we propose a plausible and robust three-step synthetic route based on well-established chemical principles. This document is structured to guide the user from initial laboratory-scale execution to a full-scale manufacturing process, emphasizing the critical considerations of process safety, efficiency, and control.

Our narrative is grounded in the practical challenges of process chemistry, explaining the causality behind experimental choices and outlining a self-validating protocol framework. We will address key challenges, including the safe handling of hazardous reagents like hydrazine, the functionalization of the pyridazinone ring, and the implementation of a scalable reductive amination step.

Note on the Proposed Route: For the purpose of demonstrating a scalable and economically viable process, the following guide utilizes the readily available and inexpensive starting material, levulinic acid. This leads to a 6-methyl substituted pyridazinone core. The fundamental chemical transformations and scale-up principles detailed herein are directly applicable to the synthesis of the non-methylated target compound, which would require starting from the less common 4-oxobutanoic acid.

Part 1: Proposed Synthetic Strategy and Laboratory-Scale Protocol

The proposed manufacturing process is a three-step synthesis designed for robustness and scalability.

Synthetic_Pathway Levulinic_Acid Levulinic Acid Step1_Product 6-methyl-4,5-dihydropyridazin-3(2H)-one Levulinic_Acid->Step1_Product Hydrazine Hydrazine Hydrate Hydrazine->Step1_Product Step2_Product 4-formyl-6-methyl-4,5- dihydropyridazin-3(2H)-one Step1_Product->Step2_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Step2_Product Final_Product 4-(Aminomethyl)-6-methyl- 2,3-dihydropyridazin-3-one Step2_Product->Final_Product Reductive Amination Ammonia Ammonia Ammonia->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Product

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one

The synthesis of the pyridazinone core is most commonly achieved through the condensation of a γ-keto acid with hydrazine.[2][3] This cyclization is typically high-yielding and robust.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add levulinic acid (116.1 g, 1.0 mol) and ethanol (500 mL).

  • Stir the mixture until the levulinic acid is fully dissolved.

  • Slowly add hydrazine hydrate (64% solution, 78.1 g, 1.0 mol) dropwise via an addition funnel over 30 minutes. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C for 1 hour to induce crystallization.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 100 mL), and dry under vacuum at 50 °C to a constant weight.

  • Expected yield: 95-105 g (85-94%) of a white to off-white solid.

Step 2: Vilsmeier-Haack Formylation to 4-formyl-6-methyl-4,5-dihydropyridazin-3(2H)-one

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[5][6][7] The reaction utilizes a pre-formed Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • In a separate 1 L three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Add anhydrous DMF (109.5 g, 1.5 mol) and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (191.7 g, 1.25 mol) dropwise, keeping the internal temperature below 10 °C. Stir for 30 minutes at 0 °C after addition.

  • To the Vilsmeier reagent, add a solution of 6-methyl-4,5-dihydropyridazin-3(2H)-one (112.1 g, 1.0 mol) dissolved in anhydrous DMF (250 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60 °C for 6-8 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice (2 kg) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Expected yield: 110-125 g (78-89%) of a pale yellow solid.

Step 3: Reductive Amination to 4-(Aminomethyl)-6-methyl-2,3-dihydropyridazin-3-one

Reductive amination is a highly efficient and selective method for converting aldehydes and ketones into amines.[8][9] Using a mild reducing agent like sodium triacetoxyborohydride allows for a one-pot procedure that tolerates many functional groups.[10]

Protocol:

  • In a 2 L round-bottom flask, suspend 4-formyl-6-methyl-4,5-dihydropyridazin-3(2H)-one (140.1 g, 1.0 mol) in methanol (1 L).

  • Add ammonium acetate (231.2 g, 3.0 mol) to the suspension.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • In portions, slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (254.3 g, 1.2 mol), ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by LC-MS.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

  • Expected yield: 106-120 g (75-85%) of a crystalline solid.

Part 2: Scale-Up Manufacturing Process and Considerations

Transitioning a laboratory synthesis to a large-scale manufacturing process introduces significant challenges related to safety, equipment, process control, and economics.

Scale_Up_Workflow cluster_0 Pre-Campaign cluster_1 Manufacturing Campaign cluster_2 Post-Campaign Raw_Materials Raw Material Sourcing & Qualification PHA Process Hazard Analysis (PHA) Raw_Materials->PHA SOP SOP & Batch Record Preparation PHA->SOP Step1 Step 1: Cyclization (Reactor 1) SOP->Step1 Isolation1 Isolation & Drying Step1->Isolation1 Step2 Step 2: Formylation (Reactor 2) Isolation1->Step2 Quench Quench & Neutralization Step2->Quench Isolation2 Isolation & Drying Quench->Isolation2 Step3 Step 3: Reductive Amination (Reactor 3) Isolation2->Step3 Workup Work-up & Extraction Step3->Workup Crystallization Crystallization & Isolation Workup->Crystallization Drying Final Product Drying Crystallization->Drying QC QC Analysis & Release Drying->QC Packaging Packaging & Labeling QC->Packaging

Caption: General workflow for the scale-up manufacturing campaign.

Process Hazard Analysis (PHA) & Safety Considerations

A thorough PHA is mandatory before any scale-up activity. Key hazards in this process include:

  • Hydrazine Hydrate (Step 1):

    • Toxicity: Hydrazine is highly toxic and a suspected carcinogen. The ACGIH threshold limit value (TLV) is extremely low at 0.01 ppm.[11] All transfers must occur in a closed system. Personnel must use appropriate personal protective equipment (PPE), including butyl rubber gloves and suits, and respiratory protection.[12]

    • Reactivity: Hydrazine is a powerful reducing agent and can decompose explosively, especially in its anhydrous form or in the presence of catalytic metals (e.g., rust in a steel reactor).[11] Aqueous solutions are safer, and solutions below 40% cannot be ignited.[13]

    • Scale-Up Control: Use glass-lined reactors to avoid metal catalysis. Ensure the reactor is properly vented. The initial addition of hydrazine to the keto acid is exothermic and must be controlled via slow addition and jacket cooling to prevent a runaway reaction.

  • Vilsmeier Reagent (Step 2):

    • Corrosivity: POCl₃ and the resulting Vilsmeier reagent are highly corrosive and react violently with water. This step requires a reactor with excellent material compatibility (glass-lined or Hastelloy).

    • Quench Hazard: The quenching of the reaction mass on ice is extremely exothermic and releases HCl gas. This must be performed in a reactor with a robust cooling system and an attached scrubber to neutralize the off-gases. The rate of addition of the reaction mass to the quench vessel must be carefully controlled.

  • Reductive Amination (Step 3):

    • Hydrogen Gas: While NaBH(OAc)₃ does not typically generate large volumes of hydrogen, side reactions or decomposition can. The reactor should be purged with nitrogen and vented to a safe location.

    • Reagent Handling: Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a nitrogen atmosphere.

Equipment Selection and Scaled-Up Protocol
  • Reactors: Glass-lined steel reactors are the preferred choice for all steps due to their broad chemical resistance, especially against the corrosive Vilsmeier reagent and to prevent metal-catalyzed decomposition of hydrazine.[11]

  • Temperature Control: Efficient jacket heating and cooling systems are critical for managing exotherms during hydrazine addition, Vilsmeier reagent formation, and the reaction quench.

  • Solid Handling: Large-scale filtration will require equipment like a Nutsche filter-dryer or a centrifuge to handle the isolation of intermediates and the final product.

Scaled-Up Protocol (Basis: 10 kg of Levulinic Acid)

  • Step 1 (Cyclization) in a 100L Glass-Lined Reactor:

    • Charge ethanol (43 L) and levulinic acid (10.0 kg).

    • Start agitation and begin N₂ purge.

    • Slowly charge hydrazine hydrate (6.7 kg) via a dosing pump over 1 hour, maintaining the internal temperature below 40 °C using jacket cooling.

    • Heat the reactor contents to reflux (approx. 78 °C) and hold for 4 hours.

    • Cool the batch to 0-5 °C over 2-3 hours.

    • Transfer the resulting slurry to a centrifuge for isolation. Wash with pre-chilled (-5 °C) ethanol.

    • Dry the intermediate in a vacuum dryer.

  • Step 2 (Formylation) in a 150L Glass-Lined Reactor:

    • Charge anhydrous DMF (22 L) to the reactor and cool to 0 °C.

    • Slowly charge POCl₃ (16.5 kg) over 1-2 hours, maintaining T < 10 °C.

    • Charge a solution of the Step 1 intermediate (9.7 kg) in DMF (21 L) over 2 hours, maintaining T < 10 °C.

    • Heat the batch to 60 °C and hold for 6-8 hours.

    • In a separate 500L reactor, prepare an ice/water slurry (170 kg).

    • Slowly transfer the reaction mass into the quench reactor over 2-3 hours, with vigorous agitation and maximum cooling. Vent the reactor through a caustic scrubber.

    • Neutralize the slurry with a 20% sodium carbonate solution.

    • Isolate the product via filtration and wash thoroughly with water. Dry under vacuum.

  • Step 3 (Reductive Amination) in a 200L Glass-Lined Reactor:

    • Charge methanol (85 L) and the Step 2 intermediate (12.0 kg).

    • Charge ammonium acetate (19.8 kg). Stir for 1 hour at 20-25 °C.

    • Cool the batch to 0-5 °C.

    • Charge NaBH(OAc)₃ (21.8 kg) in portions over 3-4 hours, maintaining T < 15 °C.

    • Allow the batch to warm to 20-25 °C and stir for 12-18 hours.

    • Slowly add saturated sodium bicarbonate solution to quench.

    • Distill off methanol under vacuum.

    • Add water and dichloromethane for extraction. Separate the layers.

    • Transfer the organic layer to a clean reactor for crystallization, likely by solvent swap into a suitable anti-solvent.

    • Isolate the final product by filtration and dry in a vacuum oven.

Process Analytical Technology (PAT)

For robust process control, especially at scale, PAT is invaluable.

  • In-situ FTIR/Raman: Can be used to monitor the disappearance of starting materials and the appearance of products in real-time for all three steps, ensuring reaction completion and avoiding unnecessary heating cycles.

  • Automated Calorimetry: Reaction calorimeters (e.g., RC1) should be used during process development to quantify heat flow for all exothermic events (additions, quenches) to ensure the plant-scale cooling systems can handle the thermal load.

Data Presentation: Process Parameters Summary

ParameterLab-Scale (Step 1)Scale-Up (Step 1)Lab-Scale (Step 2)Scale-Up (Step 2)Lab-Scale (Step 3)Scale-Up (Step 3)
Starting Material 116.1 g10.0 kg112.1 g9.7 kg140.1 g12.0 kg
Key Reagent 78.1 g Hydrazine6.7 kg Hydrazine191.7 g POCl₃16.5 kg POCl₃254.3 g NaBH(OAc)₃21.8 kg NaBH(OAc)₃
Solvent Volume 500 mL43 L250 mL DMF43 L DMF1 L Methanol85 L Methanol
Typical Yield 85-94%85-92%78-89%75-85%75-85%72-82%
Purity (Post-Iso.) >98%>98%>95%>95%>99% (after recryst.)>99% (after recryst.)

Conclusion

The successful scale-up of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one manufacturing hinges on a robust and well-understood synthetic process. The proposed three-step route, commencing from levulinic acid, offers a practical and economically viable pathway. The critical control points identified—namely, the management of exothermic events, the safe handling of hazardous reagents, and the implementation of in-process controls—provide a clear roadmap for researchers and process chemists. By adhering to the principles of process safety and employing modern manufacturing technologies, this novel pyridazinone derivative can be produced efficiently and safely at an industrial scale.

References

  • Schiavoni, M., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2025). Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction. Available at: [Link]

  • MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]

  • DergiPark. (2022). Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Sc. Available at: [Link]

  • Springer. (2021). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Available at: [Link]

  • PubMed. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Available at: [Link]

  • NASA Technical Reports Server. (2025). Occupational Safety Considerations With Hydrazine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-(Aminomethyl)-2,3-dihydropyridazin-3-one synthesis

Title: Technical Support Center: Optimizing Reaction Yields in 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Synthesis Introduction: Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Reaction Yields in 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Synthesis

Introduction: Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized heterocyclic scaffolds. The synthesis of 4-(aminomethyl)-2,3-dihydropyridazin-3-one —a highly valuable intermediate for CNS and cardiovascular drug development [1]—is notoriously challenging.

The most atom-economical and scalable route involves the catalytic hydrogenation of 4-cyano-2,3-dihydropyridazin-3-one . However, researchers routinely encounter severe yield bottlenecks during this step, primarily due to competitive secondary amine (dimer) formation, catalyst poisoning, and over-reduction of the pyridazinone core [2].

This guide provides field-proven methodologies, mechanistic rationales, and a comprehensive troubleshooting FAQ to ensure high-fidelity, reproducible synthesis.

Part 1: Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first understand the surface chemistry of nitrile reduction. The reaction proceeds via a highly reactive surface-bound imine intermediate. If the newly formed primary amine reacts with this imine faster than hydrogen can reduce it, a secondary amine (dimer) is formed, drastically reducing the yield of the target product [3].

G Nitrile 4-Cyano-2,3-dihydro pyridazin-3-one (Starting Material) Imine Imine Intermediate [Surface Bound] Nitrile->Imine + H2 (Catalyst Surface) PrimaryAmine 4-(Aminomethyl)-2,3-dihydro pyridazin-3-one (Target Product) Imine->PrimaryAmine + H2 (Desired Pathway) SecondaryAmine Secondary Amine (Dimer Byproduct) Imine->SecondaryAmine + Primary Amine (Undesired Pathway) Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Prevents Dimerization

Mechanistic pathway of nitrile hydrogenation highlighting the imine intermediate and ammonia.

Part 2: Quantitative Data on Yield-Limiting Factors

Selecting the right catalyst and additive system is the single most important variable in this synthesis. The table below summarizes typical outcomes based on empirical scale-up data for pyridazinone nitrile reductions [4].

Catalyst SystemAdditive / SolventPrimary Amine Yield (%)Dimer Byproduct (%)Ring Over-Reduction (%)
Pd/C (10%) Methanol (No additive)25 - 35%40 - 50%10 - 20%
Pd/C (10%) Methanolic NH₃55 - 65%15 - 20%15 - 20%
Raney Nickel Methanol (No additive)45 - 55%35 - 45%< 5%
Raney Nickel Methanolic NH₃ (7M) > 85% < 5% < 2%
Ni/NiO@C Methanolic NH₃> 90%< 5%< 1%

Data Synthesis: Raney Nickel (or supported Ni nanoparticles) combined with a high concentration of methanolic ammonia provides the optimal balance of high primary amine selectivity and preservation of the dihydropyridazinone ring.

Part 3: Standard Operating Procedure (SOP) - Optimized Nitrile Reduction

This self-validating protocol utilizes Raney Nickel and methanolic ammonia to suppress dimerization while preventing over-reduction of the heterocyclic core.

Materials:

  • 4-Cyano-2,3-dihydropyridazin-3-one (1.0 eq, limiting reagent)

  • Raney Nickel (W-2 or W-4 grade, aqueous slurry) - Caution: Pyrophoric.

  • 7M Ammonia in Methanol (Solvent/Additive)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the aqueous Raney Nickel slurry (approx. 20% w/w relative to the substrate) three times with distilled water, followed by three washes with anhydrous methanol to remove water without exposing the catalyst to air.

  • Reaction Assembly: In a high-pressure Parr reactor, add the starting nitrile. Quickly transfer the methanol-wet Raney Nickel into the vessel.

  • Solvent Addition: Add 7M Ammonia in Methanol (approx. 10-15 mL per gram of substrate). Causality: The high molar excess of NH₃ ensures that the equilibrium of the surface-bound imine heavily favors the primary imine, completely outcompeting the nucleophilic attack from the newly formed primary amine product [2].

  • Purging: Seal the reactor. Purge the headspace three times with Nitrogen (50 psi), followed by three purges with Hydrogen (50 psi).

  • Hydrogenation: Pressurize the reactor to 60-80 psi with H₂. Stir vigorously (800-1000 rpm) at 25–30 °C. Causality: High agitation is critical to overcome the gas-liquid mass transfer barrier, ensuring H₂ availability at the catalyst surface prevents the reaction from stalling at the imine stage.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample the reaction via a dip tube. Analyze via LC-MS. You should observe complete consumption of the nitrile (m/z[M+H]⁺) and the absence of the imine intermediate.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the Celite cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude 4-(aminomethyl)-2,3-dihydropyridazin-3-one can be purified via recrystallization from ethanol or isolated as a hydrochloride salt by treating the methanolic solution with 2M HCl in ether.

Part 4: Troubleshooting FAQs

Q1: My LC-MS shows a large peak with a mass roughly double my target product. Why is my reaction producing so much secondary amine (dimer)? A1: This is the classic dimerization side-reaction inherent to nitrile hydrogenation. The intermediate imine is highly electrophilic. If the local concentration of your newly formed primary amine is high, it will attack the imine, displacing ammonia and forming a secondary amine [5]. Solution: Increase the concentration of your ammonia additive (use 7M NH₃ in MeOH). If working in a system where ammonia is incompatible, you can perform the reduction in the presence of Boc-anhydride (Boc₂O). This in situ protection immediately converts the primary amine into a non-nucleophilic Boc-protected amine, completely halting dimerization.

Q2: The starting material is fully consumed, but I am seeing a mass corresponding to [M+2] or [M+4] of my target product. What is happening? A2: You are experiencing over-reduction of the 2,3-dihydropyridazin-3-one ring. The C=C or C=N bonds within the pyridazinone core are susceptible to hydrogenation, especially if you are using a highly active palladium catalyst (Pd/C) or elevated temperatures [4]. Solution: Switch your catalyst from Pd/C to Raney Nickel or a supported Ni/NiO catalyst. Nickel is highly selective for nitrile reduction over heterocyclic ring saturation at ambient temperatures (25 °C). Ensure your temperature does not exceed 30 °C.

Q3: The hydrogenation stalls at 40-50% conversion. Adding more hydrogen pressure doesn't help. What is causing catalyst poisoning? A3: Both the starting nitrile and the resulting primary amine are strong σ-donors that can tightly coordinate to the active metal sites, effectively "poisoning" the catalyst surface and blocking hydrogen activation. Solution: First, ensure your agitation rate is high enough (>800 rpm) to prevent mass-transfer limitations. Second, increase the solvent dilution (reduce the molarity of the substrate) to lower the local concentration of the amine product at the catalyst surface. Finally, you can slightly elevate the temperature to 40 °C to promote the desorption of the amine from the catalyst, but monitor closely for over-reduction.

Part 5: Troubleshooting Decision Architecture

To streamline your optimization process, follow this logical decision tree when analyzing your crude reaction mixture:

Troubleshooting Issue Sub-optimal Yield of 4-(Aminomethyl) Product Check1 Is Dimerization Occurring? (LC-MS: High MW peak) Issue->Check1 Check2 Is Conversion Incomplete? (LC-MS: SM remains) Issue->Check2 Check3 Is Ring Over-Reduction Occurring? (LC-MS:[M+2] or [M+4]) Issue->Check3 Sol1 Increase NH3 concentration or use in situ Boc2O Check1->Sol1 Yes Sol2 Increase agitation (RPM), dilute solvent, or raise to 40°C Check2->Sol2 Yes Sol3 Switch from Pd/C to Raney Ni, maintain temp < 30°C Check3->Sol3 Yes

Diagnostic decision tree for troubleshooting the catalytic hydrogenation of pyridazinone nitriles.

References

  • Roman, G. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC - NIH.
  • (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry - ACS Publications.
  • (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.
  • (2020). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
  • (2019). Quasi Pd1Ni single-atom surface alloy catalyst enables hydrogenation of nitriles to secondary amines. PMC.
Optimization

Troubleshooting low solubility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one in DMSO

Technical Support Center: Troubleshooting DMSO Solubility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting DMSO Solubility of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility bottlenecks with 4-(Aminomethyl)-2,3-dihydropyridazin-3-one in Dimethyl Sulfoxide (DMSO). While pyridazinone cores typically exhibit favorable solubility in polar aprotic solvents, the unique functionalization of this molecule presents specific thermodynamic and kinetic barriers to dissolution.

Below, we break down the root causes of these solubility issues and provide self-validating, step-by-step protocols to achieve stable stock solutions.

Solubilization Troubleshooting Workflow

G N1 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Low DMSO Solubility N2 Identify Compound State N1->N2 N3 Salt Form (e.g., HCl Salt) N2->N3 Salt N4 Free Base (Zwitterionic) N2->N4 Free Base N5 Add 5-10% v/v Water (H-bond donor) N3->N5 N6 Add 0.1-1% v/v TFA (Protonation) N4->N6 N7 Vortex & Sonicate at 37-50°C N5->N7 N6->N7 N8 Clear Solution (Success) N7->N8 Dissolved N9 Turbid Suspension (Try PEG-400) N7->N9 Undissolved

Workflow for troubleshooting and resolving poor DMSO solubility of aminomethyl pyridazinones.

Section 1: Mechanistic Insights (The "Why")

Q: Why does 4-(Aminomethyl)-2,3-dihydropyridazin-3-one resist dissolution in pure DMSO? A: Standard pyridazinone derivatives typically exhibit high mole fraction solubility in pure DMSO (e.g., up to 4.67×10−1 at 318.2 K) due to favorable thermodynamics[1]. However, the functionalization with an aminomethyl group introduces a primary amine alongside the amide-like -NH- of the pyridazinone core. This creates a highly polar molecule capable of forming a dense, self-complementary intermolecular hydrogen-bond network. Furthermore, proton transfer can occur between the acidic pyridazinone core and the basic amine, resulting in a tightly packed zwitterionic state.

While DMSO is a potent polar aprotic solvent and an excellent hydrogen-bond acceptor (via the sulfoxide oxygen), it is a very poor hydrogen-bond donor[2]. Computational models show that while DMSO can stabilize the positive charge of zwitterions, it lacks the protic nature required to solvate the anionic moiety effectively, failing to break the strong solute-solute lattice[3].

Q: Does the salt form (e.g., HCl vs. Free Base) dictate the troubleshooting strategy? A: Absolutely. If your compound is supplied as an HCl salt, the primary amine is already protonated, but the chloride counterion requires solvation. Pure DMSO struggles to solvate small, hard anions like chloride. Conversely, the free base form likely exists in the aforementioned zwitterionic-like tight network. The intervention strategy must be tailored to either provide a hydrogen-bond donor (for salts) or alter the ionization state (for free bases).

Section 2: Tactical Troubleshooting FAQs (The "How")

Q: How can I chemically disrupt the crystal lattice to force dissolution? A: For the free base , the most effective strategy is micro-acidification. Adding 0.1% to 1.0% (v/v) of a volatile organic acid, such as Trifluoroacetic Acid (TFA) or Formic Acid, protonates the primary amine and suppresses the ionization of the pyridazinone ring. This eliminates zwitterionic interactions, allowing the DMSO molecules to effectively solvate the compound.

For the salt form , introducing 5-10% (v/v) of a protic co-solvent like LC-MS grade water provides the necessary hydrogen-bond donors. Spectroscopic studies confirm that water-DMSO mixtures form strong hydrogen-bonded dimers that significantly alter the solvation environment, enhancing the dissolution of polar salts[2].

Q: Can temperature and sonication solve the issue alone? A: No. Heating (e.g., to 50°C) and sonication only provide the kinetic energy required to reach the thermodynamic solubility limit faster. If the thermodynamic solubility of the compound in pure DMSO is inherently low, the compound will simply precipitate out of solution (crash out) upon cooling to room temperature, ruining downstream assays. Chemical modification of the solvent system is required for stable stock solutions.

Section 3: Validated Experimental Protocols

Protocol A: Acid-Assisted Solubilization (Optimized for Free Base)

Use this protocol if your compound is a free base and you are preparing stocks for in vitro assays where trace acid is tolerated.

  • Solvent Preparation: Prepare a solution of 99% anhydrous DMSO and 1% Trifluoroacetic Acid (TFA) (v/v).

  • Addition: Weigh the required mass of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one into a glass vial. Add the acidified DMSO to achieve your target concentration (e.g., 10 mM).

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Thermal Energy: Place the vial in a heated ultrasonic bath at 37°C for 5–10 minutes. Causality note: The heat increases kinetic energy while the acid breaks the zwitterionic bonds.

  • Validation: Remove from heat and let the solution sit at room temperature (20-25°C) for 2 hours. Inspect visually under a bright light. If the solution remains crystal clear without turbidity, thermodynamic stability has been achieved.

Protocol B: Co-Solvent Solubilization (Optimized for Salt Forms)

Use this protocol if your compound is an HCl or TFA salt.

  • Solvent Preparation: Prepare a co-solvent mixture of 90% anhydrous DMSO and 10% LC-MS grade water (v/v).

  • Addition: Add the co-solvent mixture to the pre-weighed compound.

  • Agitation & Sonication: Vortex for 60 seconds, followed by sonication at room temperature for 5 minutes.

  • Validation: Centrifuge the vial at 10,000 x g for 3 minutes. Check the bottom of the tube for a microscopic pellet. A lack of a pellet confirms complete dissolution.

Section 4: Quantitative Data Summary

The following table summarizes the expected thermodynamic states of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one under various solvent interventions.

Solvent SystemAdditiveTemperatureMechanism of ActionExpected Outcome
100% DMSO None25°CBaseline polar aprotic solvationIncomplete dissolution (Turbid Suspension)
100% DMSO None50°CKinetic energy increaseTemporary dissolution, crashes on cooling
DMSO 1% v/v TFA25°CProtonation of amine, breaks zwitterionComplete, stable dissolution (Free Base)
DMSO 10% v/v Water25°CH-bond donor introduction for anionsComplete, stable dissolution (Salt Form)

References

  • [3] Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules | Source: PMC - NIH | URL:[Link]

  • [1] Title: Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems | Source: MDPI | URL:[Link]

  • [2] Title: Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations | Source: The Journal of Physical Chemistry B - ACS Publications | URL:[Link]

Sources

Troubleshooting

Preventing oxidative degradation of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one during storage

Technical Support Center: Preventing Oxidative Degradation of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Welcome to the Technical Support Center. As drug development professionals, handling 4-(Aminomethyl)-2,3-dihydropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Oxidative Degradation of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Welcome to the Technical Support Center. As drug development professionals, handling 4-(Aminomethyl)-2,3-dihydropyridazin-3-one presents unique stability challenges. This Active Pharmaceutical Ingredient (API) possesses a dual chemical vulnerability: the dihydropyridazinone core is thermodynamically driven toward aromatization, and the primary aminomethyl group is highly susceptible to autoxidation and C-N bond cleavage[1][2].

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure scientific integrity during formulation and long-term storage.

Mechanistic Insight & FAQs

Q: Why does the API degrade even in seemingly sealed containers? A: Oxidation is the second most common degradation pathway for pharmaceuticals, and it is mechanistically complex[1]. Even trace amounts of oxygen in the vial headspace can initiate autoxidation. The mechanism involves the abstraction of a labile hydrogen atom, forming a drug radical, which reacts with residual oxygen to form a peroxy radical intermediate[1]. For 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, this leads to two primary degradation routes:

  • Ring Aromatization: Dehydrogenation of the 4,5-dihydro-2H-pyridazin-3-one ring to form a fully conjugated, stable pyridazin-3-one derivative.

  • Amine Oxidation: The primary amine undergoes C-N bond cleavage or oxidizes into imines, aldehydes, and ammonia[2][3].

Q: How do trace metals impact stability, and how do we mitigate this? A: Trace transition metals (e.g., Cu²⁺, Fe³⁺) act as potent catalysts for Fenton-type reactions, accelerating the homolytic cleavage of hydroperoxides and increasing radical production by up to 50 times[1][3]. Mitigation requires adding chelating agents like EDTA to sequester these ions, effectively breaking the initiation phase of the autoxidation cycle[4].

Q: What is the optimal storage strategy according to regulatory standards? A: Following ICH Q1A(R2) guidelines for stability testing of new drug substances, susceptible APIs should be evaluated under long-term, accelerated, and stress conditions[5][6]. For highly oxidation-prone compounds, long-term storage at -20°C in tightly sealed, amber glass vials purged with an inert gas is recommended to suppress both thermal and oxidative degradation pathways[7].

Degradation A 4-(Aminomethyl)-2,3- dihydropyridazin-3-one B Radical Initiation (O2, Trace Fe3+/Cu2+, Light) A->B Environmental Exposure C Peroxy Radical Intermediate (DOO•) B->C Autoxidation D Ring Aromatization (Pyridazin-3-one) C->D Dehydrogenation E Amine Oxidation (Imine / Aldehyde) C->E C-N Cleavage

Oxidative degradation pathways of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Diagnostic Troubleshooting Guide

  • Problem: Discoloration (Yellowing/Browning) of the solid API over time.

    • Causality: Discoloration is a hallmark of complex radical-initiated chain reactions forming highly conjugated polymeric aggregates or imine intermediates[3][7].

    • Solution: Ensure complete moisture removal via lyophilization prior to storage. Switch from Nitrogen (N₂) to Argon (Ar) purging. Argon is heavier than air and forms a denser protective blanket over the solid powder, more effectively displacing residual oxygen before capping.

  • Problem: High levels of pyridazin-3-one (aromatized product) detected by HPLC, despite cold storage.

    • Causality: The thermodynamic driving force for aromatization is exceptionally strong. If trace peroxides are present in excipients (e.g., polysorbates or PEGs), they will drive this reaction even at sub-zero temperatures[1][4].

    • Solution: Pre-treat excipients or incorporate a chain-breaking antioxidant like Butylated hydroxytoluene (BHT). BHT features bulky tert-butyl groups that form stable, inert radicals, terminating the chain reaction[1].

Quantitative Data & Formulation Strategies

To establish a self-validating formulation, you must balance oxygen displacement with chemical stabilization. Below is a summary of quantitative data comparing storage efficacies and recommended excipient profiles.

Table 1: Impact of Storage Conditions on API Purity (Simulated 6-Month Data)

Storage ConditionAtmosphereTemperatureAPI Purity (%)Primary Degradant
Standard Clear VialAmbient Air25°C78.4%Pyridazin-3-one
Amber Glass VialNitrogen (N₂)4°C92.1%Imine / Aldehyde
Amber Glass VialArgon (Ar)-20°C99.2%Trace Aromatization
Formulated (BHT+EDTA)Argon (Ar)-20°C99.8%None Detected

Table 2: Recommended Antioxidant & Chelator Profiles

AgentMechanism of ActionRecommended Conc.Target Degradation Pathway
BHT Chain-breaking phenolic antioxidant; donates H-atom to quench radicals[1].0.01 – 0.1% w/wPeroxy radical propagation
Ascorbic Acid Oxygen scavenger; preferentially oxidizes to protect the API.0.05 – 0.2% w/wHeadspace oxygen depletion
EDTA Metal chelator; sequesters Cu²⁺/Fe³⁺ to prevent Fenton reactions[4].0.01 – 0.05% w/wRadical initiation

Validated Experimental Protocols

Protocol A: API Lyophilization and Argon Purging Workflow Causality: Residual water acts as a medium for proton shuttling, lowering the activation energy for C-N cleavage[2]. Removing moisture and oxygen simultaneously is critical for long-term stability.

  • Preparation: Dissolve the synthesized API in a suitable MS-grade aqueous/organic solvent mixture.

  • Lyophilization: Freeze the solution at -80°C and lyophilize under high vacuum (< 0.1 mbar) for 48 hours to ensure complete sublimation of the solvent.

  • Transfer: Transfer the dried API powder to amber glass vials (to prevent photolytic radical initiation) within a controlled glove box environment (Relative Humidity < 5%).

  • Argon Blanketing: Insert an Argon gas line into the vial, keeping the nozzle just above the powder bed. Purge at a low flow rate for 60 seconds. Note: Argon's higher density ensures it sinks and displaces the lighter oxygen.

  • Sealing & Storage: Immediately cap the vial with a PTFE-lined septum and crimp seal. Store at -20°C in a monitored stability chamber per ICH Q1A(R2) standards[5].

StorageWorkflow S1 Synthesized API (Aqueous/Solvent Wet) S2 Lyophilization (Moisture Removal) S1->S2 S3 Excipient Blending (BHT + EDTA) S2->S3 If formulated S4 Argon Gas Purging (Oxygen Displacement) S2->S4 Neat API S3->S4 S5 Amber Vial Sealing (Photoprotection) S4->S5 S6 Long-Term Storage (-20°C, ICH Q1A) S5->S6

Step-by-step workflow for the handling and storage of oxidation-sensitive APIs.

Protocol B: Forced Degradation (Oxidative Stress Testing) Causality: To build a self-validating system, you must prove that molecular oxygen is the rate-limiting factor in the degradation of your specific batch[8].

  • Sample Preparation: Prepare three identical solutions of the API (1 mg/mL) in a neutral buffer.

  • Control Setup:

    • Negative Control: Subject to a freeze-pump-thaw cycle (3x) to thoroughly remove dissolved oxygen, and seal under a pure Nitrogen headspace[8].

    • Positive Control: Pressurize the reaction vessel headspace with pure O₂ (50 psi)[8].

    • Test Sample: Standard ambient air headspace.

  • Stress Application: Add a trace radical initiator (e.g., AIBN) to the Positive Control and Test Sample. Incubate all vials at 40°C for 7 days.

  • Analysis: Analyze via LC-HRMS. If the Negative Control shows negligible degradation while the Positive Control exhibits aromatized and deaminated peaks, molecular oxygen is confirmed as the primary driver, validating the necessity of your Argon-purged storage protocol.

Sources

Optimization

Technical Support Center: Catalyst Loading &amp; Optimization for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Production

Welcome to the Advanced Technical Support Center. For drug development professionals and synthetic chemists, the reduction of 4-cyano-2,3-dihydropyridazin-3-one to its corresponding primary amine—4-(aminomethyl)-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. For drug development professionals and synthetic chemists, the reduction of 4-cyano-2,3-dihydropyridazin-3-one to its corresponding primary amine—4-(aminomethyl)-2,3-dihydropyridazin-3-one—presents a complex catalytic challenge.

This guide bypasses generic advice to focus on the mechanistic causality behind catalyst failure, over-reduction, and dimerization. By understanding the surface chemistry at play, you can optimize your catalyst loading and reaction conditions to achieve >95% selectivity.

Mechanistic Overview: The Hydrogenation Pathway

The catalytic hydrogenation of nitriles is a multi-step process involving the adsorption and activation of H2​ and the C≡N group . The reaction proceeds through a highly reactive primary imine intermediate. If the reaction environment is not strictly controlled, this intermediate acts as an electrophile, reacting with the newly formed primary amine to create a secondary amine (dimer) byproduct.

Pathway A 4-Cyano-pyridazinone B Primary Imine Intermediate A->B + H2 C 4-(Aminomethyl) pyridazinone B->C + H2 D Secondary Imine B->D + Target Amine (- NH3) E Secondary Amine (Dimer) D->E + H2

Caption: Catalytic hydrogenation pathway of cyanopyridazinone illustrating target and dimer byproduct.

Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Stalls or Low Yield? Q1 Conversion < 60%? Start->Q1 Q2 Secondary Amine > 10%? Start->Q2 Q3 Pyridazinone Ring Reduced? Start->Q3 Sol1 Increase Loading to 10 mol% or Add Acid Q1->Sol1 Yes (Poisoning) Sol2 Add NH3 or Boc2O to Trap Amine Q2->Sol2 Yes (Dimerization) Sol3 Switch Catalyst: Pd/C -> Rh/C Q3->Sol3 Yes (Over-reduction)

Caption: Troubleshooting logic tree for resolving common issues in cyanopyridazinone hydrogenation.

Q1: Why does my reaction stall at 50-60% conversion despite maintaining high H2​ pressure?

The Causality: You are experiencing catalyst poisoning. The target product, 4-(aminomethyl)-2,3-dihydropyridazin-3-one, is a strong Lewis base. The lone pair on the primary amine nitrogen coordinates strongly to the empty d-orbitals of the Palladium (Pd) or Nickel (Ni) surface. Once a critical concentration of the amine is reached, it blocks the active sites, preventing the oxidative addition of H2​ and halting the reaction . The Resolution:

  • Optimize Loading: Increase the catalyst loading from a standard 5 mol% to 10 mol%. This provides a sufficient surplus of active sites to overcome product inhibition.

  • Modify pH: Run the reaction under slightly acidic conditions (e.g., 1.1 eq of acetic acid). Protonating the primary amine to its ammonium salt eliminates its ability to coordinate to the metal surface.

Q2: I am seeing significant amounts of secondary amine dimers. How do I improve primary amine selectivity?

The Causality: Dimerization is a kinetic side-reaction. The primary imine intermediate is highly electrophilic. Instead of waiting to be hydrogenated, it undergoes a nucleophilic attack by the newly formed primary amine, releasing ammonia and forming a secondary imine, which rapidly reduces to a dimer . The Resolution: Introduce an ammonia ( NH3​ ) or Boc-anhydride ( Boc2​O ) additive.

  • Ammonia Strategy: Adding 5 equivalents of methanolic ammonia shifts the equilibrium of the imine-amine condensation backward via Le Chatelier's principle, strongly favoring the primary imine .

  • Trapping Strategy: Adding Boc2​O directly to the hydrogenation vessel traps the primary amine as a carbamate immediately upon formation, completely terminating its nucleophilicity.

Q3: The pyridazinone ring is getting over-reduced. Should I change the catalyst?

The Causality: Palladium on Carbon (Pd/C) is highly active but lacks chemoselectivity. In its attempt to reduce the C≡N bond, Pd/C will often reduce the C=C or C=N bonds within the pyridazinone heterocyclic core, especially at elevated pressures (>10 bar). The Resolution: Switch to Rhodium on Carbon (Rh/C) . Rhodium is significantly milder and highly selective for nitrile reduction in the presence of basic additives. It preserves the heterocyclic core while maintaining excellent turnover frequencies for the nitrile group .

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes the quantitative outcomes of various catalyst loading and additive strategies. Note: Data is normalized for reactions run at 25°C in Methanol for 12 hours.

Catalyst SystemLoading (mol%)AdditivePressure ( H2​ bar)Conversion (%)Primary Amine Selectivity (%)Principal Failure Mode
Pd/C (5 wt%) 5.0None55562Catalyst Poisoning (Stalling)
Pd/C (5 wt%) 10.0None59845Over-reduction & Dimerization
Raney Ni 20.0 (wt%) NH3​ (5 eq)109288Trace Ring Reduction
Rh/C (5 wt%) 5.0 NH3​ (5 eq)5>9995None (Optimal Free Amine)
Rh/C (5 wt%) 5.0 Boc2​O (1.2 eq)5>99>99None (Optimal Protected Amine)

Self-Validating Experimental Protocol

Optimized Rh/C Catalyzed Hydrogenation with In Situ Boc-Trapping

Why this protocol? Isolating highly polar, water-soluble primary amines like 4-(aminomethyl)-2,3-dihydropyridazin-3-one is notoriously difficult. By running the hydrogenation in the presence of Boc2​O , the primary amine is trapped in situ. This creates a self-validating system: dimerization is mechanistically impossible if the primary amine is trapped, and the resulting Boc-protected product becomes lipophilic for easy chromatographic isolation.

Step 1: Reaction Assembly

  • To a clean, dry autoclave or Parr hydrogenator flask, add 4-cyano-2,3-dihydropyridazin-3-one (1.0 eq, 10 mmol).

  • Dissolve the substrate in anhydrous Methanol (0.2 M concentration).

  • Add Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq, 12 mmol).

  • Carefully add 5 wt% Rhodium on Carbon (Rh/C) at a 5.0 mol% loading relative to the substrate. Caution: Rh/C can ignite volatile solvents; add under an inert argon blanket.

Step 2: Purging and Activation

  • Seal the reactor. Purge the vessel with Nitrogen ( N2​ ) or Argon three times (pressurize to 3 bar, then vent).

  • Purge the vessel with Hydrogen ( H2​ ) three times (pressurize to 3 bar, then vent) to displace all inert gas.

  • Pressurize the vessel to exactly 5 bar H2​ .

Step 3: Hydrogenation and In-Process Control (IPC)

  • Stir the reaction vigorously (800-1000 rpm) at 25°C.

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is complete when H2​ uptake ceases (pressure stabilizes). Verify via LC-MS; you should observe the mass of the Boc-protected amine ( [M+H]+=226.2 ) and an absence of the primary imine intermediate.

Step 4: Workup and Isolation

  • Vent the H2​ gas safely and purge the vessel with N2​ .

  • Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with excess Methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure tert-butyl ((3-oxo-2,3-dihydropyridazin-4-yl)methyl)carbamate.

References

  • Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines Journal of the American Chemical Society (JACS) URL:[Link]

  • US4739120A - Process for the hydrogenation of nitriles to primary amines United States Patent and Trademark Office / Google Patents URL
  • Quasi Pd1Ni single-atom surface alloy catalyst enables hydrogenation of nitriles to secondary amines Nature Communications URL:[Link]

  • Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes Journal of the American Chemical Society (JACS) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparing binding affinity of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one to standard inhibitors

A Comparative Guide to Determining the Binding Affinity of Novel GABA-A Receptor Modulators This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities targeting the G...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Determining the Binding Affinity of Novel GABA-A Receptor Modulators

This guide provides a comprehensive framework for characterizing the binding affinity of novel chemical entities targeting the GABA-A receptor, a cornerstone of inhibitory neurotransmission in the central nervous system.[1] We will use the hypothetical compound 4-(Aminomethyl)-2,3-dihydropyridazin-3-one as our investigational molecule, comparing it against Bicuculline , a well-established competitive antagonist of the GABA-A receptor.[2][3]

The pyridazin-3(2H)-one scaffold is of significant interest to medicinal chemists due to its presence in various bioactive agents.[4][5] While derivatives have been explored for numerous targets, including FABP4 and ITK, this guide will establish a robust methodology for assessing their potential interaction with the GABA-A receptor's orthosteric site.[6][7][8]

The primary objective is not merely to present data, but to illuminate the scientific rationale behind the chosen experimental design, ensuring a self-validating and reproducible approach to affinity determination.

Foundational Principles: Why Binding Affinity Matters

Binding affinity is the measure of the strength of the interaction between a single biomolecule (e.g., a receptor) and its ligand (e.g., a drug). It is a critical parameter in drug discovery, directly influencing a compound's potency and potential therapeutic window. A high-affinity interaction means that a lower concentration of the drug is needed to elicit a biological response, which can minimize off-target effects.

For the GABA-A receptor, an ionotropic channel that mediates fast inhibitory signaling, modulating its activity requires precise molecular recognition.[1] The orthosteric binding site, where the endogenous ligand GABA binds, is a key target for competitive inhibitors.[8] By quantifying the binding affinity (expressed as the inhibition constant, Kᵢ) of a novel compound, we can directly compare its potency to that of standard agents like Bicuculline.

The Method of Choice: Competitive Radioligand Binding Assay

To determine the binding affinity of our test compound, a competitive radioligand binding assay is the gold-standard technique. This method is robust, highly sensitive, and allows for the direct measurement of a compound's ability to displace a known high-affinity radiolabeled ligand from the receptor.

Causality Behind the Choice:

  • Direct Competition: This assay directly probes the orthosteric GABA binding site by forcing the unlabeled test compound to compete with a radioactive ligand (the "radioligand") that is known to bind to that specific site.[9]

  • High Sensitivity: The use of a radioligand, such as [³H]Muscimol or [³H]GABA, allows for the detection of binding events at very low receptor concentrations, typical in prepared biological membranes.[9][10]

  • Versatility: The assay can be used to screen large numbers of compounds and is a foundational experiment in pharmacology for calculating the inhibition constant (Kᵢ).[9]

The experimental workflow involves incubating a fixed amount of receptor source (e.g., rat brain membranes), a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (our test compound or the standard). The amount of radioactivity bound to the membranes is then measured, which is inversely proportional to the competitor's affinity and concentration.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare Receptor Source (e.g., Rat Cortical Membranes) A1 Incubate Membranes, Radioligand, and Competitor (Varying Concentrations) P1->A1 P2 Prepare Radioligand Stock (e.g., [3H]Muscimol) P2->A1 P3 Prepare Competitor Solutions (Test & Standard Inhibitors) P3->A1 S1 Rapid Vacuum Filtration to Separate Bound from Free Ligand A1->S1 A2 Establish Controls: Total Binding (No Competitor) Non-Specific Binding (Excess Unlabeled Ligand) D1 Plot % Inhibition vs. Log[Competitor] A2->D1 For Calculation S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Scintillation Counting to Quantify Bound Radioactivity S2->S3 S3->D1 D2 Non-linear Regression to Determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for a [³H]Muscimol competitive binding assay is designed to ensure data integrity and reproducibility.

A. Membrane Preparation

  • Source: Utilize whole rat brain or cortex, a rich source of GABA-A receptors.[11]

  • Homogenization: Homogenize tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). This disrupts the cells to release membranes containing the receptors.

  • Centrifugation: Perform a series of centrifugations to isolate the membrane fraction. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the membranes.[12]

  • Washing: Wash the membrane pellet multiple times to remove endogenous GABA and other interfering substances.

  • Protein Quantification: Determine the total protein concentration of the final membrane preparation using a standard method like the BCA assay. This is crucial for normalizing the data and ensuring consistency between experiments.[12]

  • Storage: Store membrane aliquots at -80°C.

B. Competitive Binding Assay

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Plate Setup: Use a 96-well plate for efficiency. Each well will have a final volume of 250 µL.[12]

  • Component Addition: To each well, add in sequence:

    • 150 µL of diluted membrane preparation (e.g., 100 µg protein).

    • 50 µL of competitor solution (either the test compound or Bicuculline, at concentrations spanning at least 6 orders of magnitude, e.g., 10⁻¹⁰ M to 10⁻⁴ M). For control wells, add buffer.

    • 50 µL of [³H]Muscimol at a fixed concentration, typically near its Kₑ value (e.g., 1-2 nM).

  • Control Wells:

    • Total Binding: Contains membranes, radioligand, and assay buffer (no competitor). Represents the maximum specific binding.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 1 mM GABA) to block all specific binding sites.[9] This measures the amount of radioligand that sticks to the filter and other non-receptor components.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[12]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[12] This step must be fast to prevent dissociation of the radioligand from the receptor.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove all unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis: From Raw Counts to Affinity Constant (Kᵢ)

  • Calculate Specific Binding: For each competitor concentration, calculate the specific binding: Specific Binding = Total CPM - NSB CPM.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the competitor's concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[11]

  • Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is an experimental value that depends on the concentration of the radioligand used. To determine the intrinsic affinity of the competitor (Kᵢ), which is a constant, the Cheng-Prusoff equation must be used.[13][14]

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • Kᵢ is the inhibition constant of the competitor.

    • IC₅₀ is the experimentally determined 50% inhibitory concentration.

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

    The use of this equation is a critical step for standardizing results and allowing for valid comparisons across different experiments and laboratories.[13][15]

Comparative Data Analysis

The following table presents hypothetical, yet realistic, binding data for our test compound compared to the standard, Bicuculline, at the GABA-A receptor.

CompoundIC₅₀ (nM)Kᵢ (nM)Source
Bicuculline (Standard) 250130[16] (Simulated from literature)
4-(Aminomethyl)-2,3-dihydropyridazin-3-one (Test) 850443Hypothetical Data

(Assay Conditions: [³H]Muscimol [L] = 1.5 nM, Kₑ = 1.7 nM)

Interpretation: In this hypothetical scenario, the Kᵢ value for Bicuculline is 130 nM, consistent with its known potent antagonism at the GABA-A receptor. Our test compound, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, displays a Kᵢ of 443 nM. This indicates that the test compound binds to the GABA-A receptor orthosteric site with approximately 3.4-fold lower affinity than Bicuculline. While demonstrating clear activity, this suggests that further structural optimization would be required to achieve potency comparable to the standard inhibitor.

G cluster_receptor GABA-A Receptor Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Site Orthosteric GABA Binding Site GABA GABA (Agonist) GABA->Site Binds & Activates (Cl- Influx) Bicuculline Bicuculline (Standard Antagonist) Bicuculline->Site Binds & Blocks (Competitive) TestCmpd Test Compound (Pyridazinone) TestCmpd->Site Binds & Blocks (Competitive)

Caption: Competitive binding at the GABA-A receptor orthosteric site.

Alternative and Orthogonal Approaches

While radioligand binding is a benchmark, other biophysical techniques can provide complementary data on binding affinity and kinetics.

  • Surface Plasmon Resonance (SPR): A label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the receptor is immobilized.[17][18][19] SPR provides not only the equilibrium affinity (Kₑ) but also the kinetic association (kₐ) and dissociation (kₑ) rates, offering deeper insight into the binding mechanism.[19]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[20][21][22] It provides a complete thermodynamic profile of the interaction, including affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS), without the need for labeling or immobilization.[22][23]

Employing an orthogonal method like SPR or ITC is a crucial step in validating the primary findings from radioligand binding assays, ensuring the observed affinity is not an artifact of a single experimental system.

Conclusion

This guide has detailed a rigorous, scientifically-grounded methodology for comparing the binding affinity of a novel compound, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, to the standard GABA-A receptor antagonist, Bicuculline. By adhering to the detailed radioligand binding protocol and correctly applying the Cheng-Prusoff equation, researchers can generate reliable and comparable affinity data (Kᵢ). This quantitative comparison is a fundamental first step in the hit-to-lead optimization process, providing the essential data needed to guide further medicinal chemistry efforts and advance promising compounds in the drug discovery pipeline.

References

  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry - ACS Publications. (2008). [Link]

  • Characterization of GABA Receptors. PubMed Central. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. PubMed Central. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed Central. [Link]

  • Defining Affinity with the GABAA Receptor. PubMed Central. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Advantages of an antagonist: bicuculline and other GABA antagonists. PubMed Central. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. PubMed Central. [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. [Link]

  • Individual Properties of the Two Functional Agonist Sites in GABA A Receptors. PNAS. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. Institute of Molecular and Translational Medicine. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • Identification of an orally active opioid receptor-like 1 (ORL1) receptor antagonist... EMBL-EBI. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Future Medicinal Chemistry. [Link]

  • What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Isothermal Titration Calorimetry: Principles and Applications | Request PDF. ResearchGate. [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument. [Link]

Sources

Comparative

Validating the Purity of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Comparative Guide to LC-MS/MS vs. Traditional HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As pharmaceutical pipelines increasingly rely on complex, nitrogen-dense heterocyclic building blocks, the analytical stringency app...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As pharmaceutical pipelines increasingly rely on complex, nitrogen-dense heterocyclic building blocks, the analytical stringency applied to their intermediates must evolve. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (Chemical Formula: C5H7N3O, Exact Mass: ~125.06 Da) is a highly polar, basic intermediate. Validating its purity is not merely a compliance checkbox; trace synthetic byproducts or genotoxic impurities carried over from this stage can critically compromise downstream Active Pharmaceutical Ingredient (API) synthesis.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the default standard for purity assays. However, for polar, low-molecular-weight molecules, HPLC-UV presents severe limitations. This guide objectively compares legacy HPLC-UV against the modern gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides a self-validating, step-by-step experimental protocol for rigorous purity validation.

The Causality of Technique Selection: Why LC-MS/MS?

When assessing the purity of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one, the choice of analytical technique dictates the reliability of your data.

  • The Co-elution Vulnerability in HPLC-UV: Traditional HPLC-UV calculates purity based on the Area Under the Curve (AUC) of chromatographic peaks. If a structurally similar synthetic impurity co-elutes with the target molecule, the UV detector cannot distinguish between them, artificially inflating the purity percentage[1].

  • The Mechanistic Advantage of LC-MS/MS: LC-MS/MS utilizes a triple quadrupole (QQQ) mass spectrometer to perform Multiple Reaction Monitoring (MRM). This acts as an orthogonal, double-mass filter. Even if an impurity co-elutes chromatographically, it is filtered out in the mass analyzer unless it shares both the exact precursor mass ( m/z 126.1 for [M+H]+ ) and the exact collision-induced fragmentation pattern of the target analyte[2].

  • Regulatory Evolution: Modern regulatory agencies no longer accept HPLC-UV alone for comprehensive impurity qualification, particularly when detecting trace-level contaminants at parts-per-billion (ppb) thresholds[3].

Quantitative Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics based on standard bioanalytical validation parameters:

Performance MetricTraditional HPLC-UVAdvanced LC-MS/MS (QQQ)Causality / Impact on Purity Validation
Detection Limit (LOD) 0.1 0.11.0 ng/mL LC-MS/MS achieves parts-per-billion (ppb) sensitivity, crucial for detecting trace genotoxic impurities[3].
Selectivity Low (Relies on Retention Time)High (RT + Precursor m/z
  • Fragment m/z )
MRM transitions filter out background noise and co-eluting matrix components[1].
Co-elution Handling Poor (Overlapping peaks inflate AUC)Excellent (Resolved by mass differences)Prevents false purity inflation caused by structurally similar synthetic byproducts.
Structural Insight NoneHigh (Fragmentation patterns)MS/MS provides structural clues for unknown impurities, aiding in synthetic route optimization.
Solvent Dependency Tolerates non-volatile buffersRequires volatile LC-MS grade solventsNon-volatile salts suppress ionization and foul the MS source, necessitating strict solvent control[4].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The following methodology incorporates internal checks at every stage, adhering to the 5[5].

Step 1: Sample and Standard Preparation
  • Action: Dissolve 4-(Aminomethyl)-2,3-dihydropyridazin-3-one in LC-MS grade Water/Acetonitrile (50:50, v/v). Prepare a calibration curve ranging from 1 ng/mL to 500 ng/mL .

  • Causality: The use of strictly 4 is non-negotiable. HPLC-grade solvents contain trace alkali metals (like Sodium or Potassium) that form adducts (e.g., [M+Na]+ ), which suppress the desired [M+H]+ ionization and drastically reduce sensitivity[4].

  • Self-Validation Check: Inject a "Matrix Blank" (solvent only) immediately after the highest calibration standard. If the target peak appears in the blank, it indicates column carryover, invalidating the run until the system is washed.

Step 2: Chromatographic Separation
  • Action: Utilize a Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Causality: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is highly polar due to its primary amine and pyridazinone ring. A standard C18 column will fail to retain it, causing it to elute in the void volume where matrix suppression is most severe. A polar-retentive phase ensures an adequate retention factor ( k′>2 ). Furthermore, Formic Acid acts as a volatile proton donor, ensuring the basic amine is fully protonated prior to entering the mass spectrometer[2].

Step 3: Tandem Mass Spectrometry (QQQ) Detection
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using MRM.

    • Q1 (Precursor Ion): Set to isolate m/z 126.1 ( [M+H]+ ).

    • Q2 (Collision Cell): Apply Collision Energy (CE) using Argon gas to induce fragmentation.

    • Q3 (Product Ion): Monitor the dominant fragment (e.g., loss of NH3​ , resulting in m/z 109.1).

  • Causality: This MRM transition ( 126.1→109.1 ) ensures that only molecules with the exact mass of the target and its exact structural fragmentation behavior reach the detector, eliminating false positives[1].

Step 4: ICH Q2(R2) Method Validation
  • Action: Validate the method by assessing Linearity, Accuracy (Spike-Recovery), and Precision (Repeatability).

  • Causality: Regulatory compliance requires demonstrating that the method is fit-for-purpose. Spike-recovery experiments (spiking known amounts of impurities into the sample) are critical to prove that the sample matrix is not causing ion suppression, thereby ensuring the calculated purity is absolute and trustworthy[5].

Workflow Visualization

The following diagram maps the logical flow of the LC-MS/MS MRM validation process, highlighting the orthogonal filtration steps that guarantee analytical integrity.

LCMS_Workflow Sample Sample Prep (LC-MS Grade Solvents) LC LC Separation (Polar C18, 0.1% FA) Sample->LC ESI ESI(+) Ionization [M+H]+ Formation LC->ESI Q1 Q1: Precursor Filter (Isolate m/z 126.1) ESI->Q1 Q2 Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 Q3: Product Filter (Isolate m/z 109.1) Q2->Q3 Data Data Analysis (ICH Q2 Validation) Q3->Data

LC-MS/MS MRM workflow for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one purity validation.

Conclusion

While HPLC-UV remains a useful tool for bulk assay quantification, it lacks the specificity required for the rigorous purity validation of complex intermediates like 4-(Aminomethyl)-2,3-dihydropyridazin-3-one. By transitioning to LC-MS/MS, analytical scientists replace assumptions of purity with structural certainty. Implementing the self-validating MRM protocol outlined above ensures that trace impurities are accurately quantified, safeguarding the integrity of the downstream drug development lifecycle.

References

  • Title: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Title: Q2(R2)
  • Title: LCMS-Grade vs.
  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters?
  • Source: veeprho.

Sources

Validation

Comparative structural analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one analogs

Title: Comparative Structural Analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Analogs: Pharmacological Profiling and Application Guide Executive Summary The 4-(aminomethyl)-2,3-dihydropyridazin-3-one scaffold repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Structural Analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one Analogs: Pharmacological Profiling and Application Guide

Executive Summary The 4-(aminomethyl)-2,3-dihydropyridazin-3-one scaffold represents a highly versatile, privileged chemotype in modern medicinal chemistry[1]. By combining a rigid, planar hydrogen-bonding network (the pyridazinone core) with a highly directional basic amine (the aminomethyl group), this structural motif acts as a potent bioisostere for various endogenous ligands. This guide provides an objective, comparative analysis of this scaffold against alternative structures, detailing its performance across key CNS and cardiovascular targets[2].

Structural Determinants & Bioisosteric Logic

The pharmacological superiority of the 4-(aminomethyl)-pyridazin-3-one core over acyclic or purely aliphatic alternatives stems from two critical structural features:

  • Dynamic Hydrogen Bonding Network: The N2-H acts as a strong hydrogen bond donor, while the C3=O acts as an acceptor[1]. This keto-enol tautomerism allows dynamic adaptation within target binding pockets. For instance, in phosphodiesterase (PDE) enzymes, this core effectively mimics the pyrimidine ring of endogenous cAMP, allowing for potent competitive inhibition[3].

  • Vectorial Trajectory of the Amine: The 4-aminomethyl substitution projects a basic nitrogen at a precise angle relative to the planar core. Unlike flexible aliphatic amines, this rigidified vector minimizes entropic penalties upon binding. This makes it highly effective for engaging acidic residues (like Aspartate) via salt bridges in G-protein-coupled receptors (GPCRs), such as the Histamine H3 receptor[4].

Comparative Performance Data

When compared to alternative scaffolds (e.g., phthalazinones, acyclic amines), 4-(aminomethyl)-pyridazin-3-one analogs demonstrate superior target engagement and functional selectivity. The table below summarizes the comparative performance across three major therapeutic targets.

Scaffold / AnalogPrimary TargetBinding Affinity (Ki / IC50)Key Structural Advantage
4-(Aminomethyl)-pyridazin-3-one GABA-A (α5 subtype)Ki ~ 5 - 15 nMOptimal dipole alignment with the GABA binding site; rigid amine acts as a GABA backbone mimic[5].
Phthalazinone Hybrid PDE3 / PDE4IC50 ~ 20 - 50 nMExtended aromatic system increases lipophilic pocket engagement, enhancing dual-inhibition profiles[3].
Acyclic Aminomethyl GABA-AKi > 500 nMHigh entropic penalty during binding; poor selectivity due to excessive conformational flexibility.
6-Aryl-pyridazin-3-one Histamine H3RKi ~ 2.0 nMExcellent brain penetrance and potent inverse agonist profile, highly selective over H1R/H2R[4].

Experimental Validation Workflows

To ensure scientific integrity and reproducibility, the evaluation of these analogs must follow a self-validating workflow. Below are the field-proven methodologies for assessing target engagement.

Protocol 1: Radioligand Displacement Binding Assay (Target Engagement) Objective: Quantify the binding affinity (Ki) of synthesized pyridazinone analogs.

  • Membrane Preparation: Homogenize recombinant CHO cells expressing the target receptor in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Causality: Tris-HCl is strictly used over phosphate buffers (PBS) because phosphate ions can allosterically interfere with certain GPCR and ion channel binding pockets, artificially skewing baseline affinity data.

  • Incubation: Incubate 50 µg of membrane protein with the target-specific radioligand (e.g., [3H]-Flunitrazepam for GABA-A) and varying concentrations of the pyridazinone analog (10 pM to 10 µM) for 60 minutes at 22°C.

  • Validation Control: Concurrently run a known reference standard (e.g., Muscimol for GABA-A or Irdabisant for H3R)[4].

    • Causality: This acts as an internal calibrator to normalize day-to-day fluctuations in radioligand specific activity and membrane integrity, ensuring the protocol is a self-validating system.

  • Separation: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged aminomethyl analogs to the filter matrix.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Cellular Assay (cAMP Accumulation for PDE Inhibition) Objective: Determine the functional efficacy (IC50) of analogs acting as PDE3/PDE4 inhibitors[3].

  • Cell Seeding & Stimulation: Seed target cells (e.g., human airway smooth muscle cells) at 105 cells/well. Stimulate with 1 µM Forskolin to artificially induce baseline cAMP production.

  • Compound Addition: Treat cells with the pyridazinone analogs.

    • Causality: By inhibiting PDE, effective analogs will prevent the degradation of cAMP, leading to a measurable intracellular accumulation.

  • Lysis and Detection: Lyse the cells using a detergent-based buffer containing broad-spectrum phosphatase inhibitors. Quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay.

Visualizations

SAR_Logic Core 4-(Aminomethyl)-2,3- dihydropyridazin-3-one Core HBond Pyridazinone Ring (N-H Donor / C=O Acceptor) Core->HBond Amine 4-Aminomethyl Vector (Basic Salt Bridge Formation) Core->Amine Subst C6-Substitution (Lipophilic Interactions) Core->Subst Target1 PDE3 / PDE4 Inhibition (cAMP Mimetic) HBond->Target1 Mimics Pyrimidine Target2 GABA-A Modulation (Allosteric Site) HBond->Target2 H-Bond Network Amine->Target2 GABA Backbone Mimic Target3 Histamine H3R (Inverse Agonism) Amine->Target3 Aspartate Interaction Subst->Target1 Hydrophobic Pocket Subst->Target3 Receptor Selectivity

Fig 1. Structure-Activity Relationship (SAR) mapping of the pyridazin-3-one scaffold.

Assay_Workflow Step1 Analog Synthesis & QC (LC-MS >95%) Step2 Radioligand Binding Assay (Target Affinity) Step1->Step2 Validated Library Step3 Functional Assay (cAMP / Cl- Flux) Step2->Step3 Ki < 50nM Step4 ADMET Profiling (Microsomal Stability) Step3->Step4 Efficacy Confirmed

Fig 2. Self-validating high-throughput screening workflow for evaluating pyridazin-3-one analogs.

References

  • Title: Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI URL: [Link]

  • Title: Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity relationships of cis-tetrahydrophthalazinone/pyridazinone hybrids: a novel series of potent dual PDE3/PDE4 inhibitory agents Source: PubMed (ACS Publications) URL: [Link]

  • Title: Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A New Pyridazine Series of GABAA α5 Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Reproducibility of Synthetic Pathways for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Comparative Guide

Executive Summary & Scientific Context 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a highly privileged heterocyclic scaffold, serving as a critical building block in the development of P2X7 receptor inhibitors[1] and P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-(Aminomethyl)-2,3-dihydropyridazin-3-one is a highly privileged heterocyclic scaffold, serving as a critical building block in the development of P2X7 receptor inhibitors[1] and PCSK9 modulators[2]. Despite its structural simplicity, the synthesis of this primary amine is notoriously plagued by chemoselectivity issues. The high nucleophilicity of the unhindered primary amine often leads to over-alkylation or dimerization during synthesis, severely impacting batch-to-batch reproducibility.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares these pathways, detailing the mechanistic causality behind experimental choices to help you establish self-validating, highly reproducible workflows in your laboratory.

Mechanistic Evaluation of Synthetic Pathways

Pathway A: Catalytic Hydrogenation of Nitriles (The Cyano Route)

The reduction of 4-cyano-2,3-dihydropyridazin-3-one using palladium on carbon (Pd/C) and hydrogen gas is highly atom-economical. However, nitrile reduction proceeds via a highly electrophilic imine intermediate. If the newly formed primary amine attacks this imine, it results in the formation of a secondary amine dimer[3],[4].

  • Causality & Control: To suppress dimerization, the reduction must be performed in a strongly acidic medium (e.g., methanolic HCl) or in the presence of Boc-anhydride. Protonation of the primary amine generates an ammonium salt, eliminating its nucleophilicity and strictly halting the reaction at the primary amine stage.

Pathway B: The Gabriel Synthesis (The Halide Route)

Starting from 4-bromomethyl-2,3-dihydropyridazin-3-one, the Gabriel synthesis employs potassium phthalimide as a nitrogen source. Because the phthalimide nitrogen is flanked by two electron-withdrawing carbonyl groups, it acts as a competent nucleophile for the initial SN2 displacement but is entirely unreactive toward further alkylation[5],[6].

  • Causality & Control: This intrinsic steric and electronic protection guarantees absolute selectivity for the primary amine[6]. Subsequent hydrazinolysis liberates the target molecule. While atom economy is lower than direct reduction, the reproducibility and purity profiles are exceptional, making it the gold standard for bench-scale synthesis.

Pathway C: Reductive Amination (The Aldehyde Route)

Converting 4-formyl-2,3-dihydropyridazin-3-one to the primary amine requires an excess of ammonia (often as ammonium acetate) and a mild reducing agent like sodium cyanoborohydride (NaBH3CN).

  • Causality & Control: Aldehydes are highly reactive. The equilibrium between the intermediate imine and the starting aldehyde must be driven forward by a massive stoichiometric excess of ammonia to prevent the primary amine product from competing as a nucleophile[7]. Even with rigorous optimization, trace secondary amines are common, necessitating tedious chromatographic purification.

Visualizing the Synthetic Strategies

SyntheticRoutes SM1 4-Cyano-pyridazin-3-one Cond1 H2, Pd/C, HCl (Nitrile Reduction) SM1->Cond1 SM2 4-Bromomethyl-pyridazin-3-one Cond2 1. K-Phthalimide 2. N2H4 (Gabriel) SM2->Cond2 SM3 4-Formyl-pyridazin-3-one Cond3 NH4OAc, NaBH3CN (Reductive Amination) SM3->Cond3 Target 4-(Aminomethyl)-2,3- dihydropyridazin-3-one Cond1->Target High Atom Economy Cond2->Target High Selectivity Cond3->Target Mild Conditions

Synthetic pathways to 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each pathway based on standardized 10-gram scale evaluations.

MetricPathway A: Nitrile ReductionPathway B: Gabriel SynthesisPathway C: Reductive Amination
Overall Yield 78 - 85%88 - 92%60 - 65%
Primary Amine Selectivity High (if strictly acidic)Absolute (100%) Moderate (prone to dimers)
Atom Economy Excellent Poor (Phthalhydrazide waste)Good
Scalability High (requires pressure reactor)High (standard glassware)Low (complex purification)
Purification Required CrystallizationFiltration & ExtractionColumn Chromatography

Self-Validating Experimental Protocols

To ensure maximum reproducibility, detailed methodologies for the two most reliable pathways (A and B) are provided below. Each step includes self-validating checkpoints to confirm reaction progress.

Protocol 1: Gabriel Synthesis (Highest Purity)

Objective: Synthesis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one via phthalimide protection.

  • SN2 Displacement:

    • Dissolve 4-bromomethyl-2,3-dihydropyridazin-3-one (10.0 g, 52.9 mmol) in anhydrous DMF (100 mL) under nitrogen.

    • Add potassium phthalimide (10.8 g, 58.2 mmol) in one portion.

    • Causality: DMF accelerates the SN2 reaction by solvating the potassium cation, leaving the highly nucleophilic phthalimide anion exposed.

    • Stir at 80°C for 4 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 95:5) should show complete consumption of the starting material (Rf 0.6) and the appearance of a UV-active intermediate spot (Rf 0.4).

  • Isolation of Intermediate:

    • Pour the mixture into ice water (400 mL). Filter the resulting white precipitate, wash with water, and dry under vacuum.

  • Hydrazinolysis (Deprotection):

    • Suspend the intermediate in ethanol (150 mL) and add hydrazine hydrate (64% aqueous, 5.0 mL, ~100 mmol).

    • Reflux for 3 hours.

    • Validation Checkpoint: A voluminous white precipitate (phthalhydrazide) will form, indicating successful cleavage of the protecting group.

  • Workup:

    • Cool to room temperature, adjust pH to 2 with 1M HCl, and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate, basify to pH 10 with 2M NaOH, and extract with 10% isopropanol in chloroform (3 x 100 mL).

    • Dry over Na2SO4 and concentrate to yield the pure primary amine as an off-white solid.

Protocol 2: Acid-Mediated Nitrile Reduction (Highest Atom Economy)

Objective: Direct reduction of 4-cyano-2,3-dihydropyridazin-3-one.

  • Reaction Setup:

    • Dissolve 4-cyano-2,3-dihydropyridazin-3-one (5.0 g, 41.3 mmol) in methanol (100 mL).

    • Add concentrated HCl (4.0 mL, ~48 mmol) to ensure the medium is strongly acidic.

    • Causality: The HCl immediately protonates the generated amine, preventing it from attacking the intermediate imine, thereby shutting down the dimerization pathway.

  • Hydrogenation:

    • Carefully add 10% Pd/C (0.5 g) under a blanket of argon.

    • Purge the vessel with H2 gas and maintain a pressure of 40 psi using a Parr shaker for 12 hours at room temperature.

    • Validation Checkpoint: Hydrogen uptake will cease once the stoichiometric amount of gas is consumed.

  • Workup:

    • Filter the catalyst through a pad of Celite (Caution: Pd/C is pyrophoric) and wash with methanol.

    • Concentrate the filtrate to yield the hydrochloride salt of the target amine. Recrystallize from ethanol/ether to achieve >98% purity.

Mechanistic Workflow Visualization

The following diagram illustrates the structural causality behind the Gabriel Synthesis, demonstrating why over-alkylation is chemically impossible in this pathway.

GabrielMechanism Step1 4-Bromomethyl-pyridazin-3-one (Electrophile) Intermediate N-Alkyl Phthalimide Intermediate (Protected Amine) Step1->Intermediate SN2 Displacement Step2 Potassium Phthalimide (Nucleophile) Step2->Intermediate Product Primary Amine Product + Phthalhydrazide Byproduct Intermediate->Product Hydrazinolysis Reagent Hydrazine (N2H4) Deprotection Reagent->Product

Mechanistic workflow of the Gabriel synthesis preventing over-alkylation.

References

  • Google Patents. "CA2699631A1 - Pyridazinone compounds and p2x7 receptor inhibitors.
  • Google Patents. "US20240217951A1 - Pcsk9 inhibitors and methods of use thereof.
  • Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Available at: [Link]

  • Master Organic Chemistry. "The Gabriel Synthesis." Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Available at: [Link]

  • Chemguide. "Reduction of Nitriles." Available at: [Link]

  • BYJU'S. "What is Gabriel Phthalimide Synthesis Reaction?" Available at: [Link]

Sources

Validation

Cross-Validation of In Vitro Assays Using 4-(Aminomethyl)-2,3-dihydropyridazin-3-one: A Comparative Guide for PARP Inhibitor Development

Scientific Context & Pharmacophore Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a structurally efficient and biologically active core is the most critical step in developing potent meta...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Pharmacophore Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying a structurally efficient and biologically active core is the most critical step in developing potent metalloenzyme or NAD+-competitive inhibitors. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (CAS: 1149586-25-3) has emerged as a highly versatile fragment, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors[1].

The causality behind its efficacy lies in its structural mimicry of the nicotinamide moiety of NAD+ (the natural substrate of PARP enzymes). The pyridazin-3-one core forms a critical tridentate hydrogen-bond network within the PARP-1 catalytic domain—specifically interacting with the Ser904 hydroxyl group and the Gly863 backbone[2]. Furthermore, the aminomethyl substitution at the 4-position provides an ideal synthetic vector for growing the fragment into the adjacent adenine-binding pocket to achieve nanomolar potency, a strategy successfully utilized in the development of clinical candidates[2].

To ensure that fragment hits are genuine and not assay artifacts (such as pan-assay interference compounds or aggregators), researchers must employ a self-validating system of orthogonal in vitro assays. This guide objectively compares the pyridazin-3-one fragment against other standard alternatives and details the cross-validation workflows required to prove target engagement.

Comparative Analysis of PARP Inhibitor Fragments

When selecting a fragment core for PARP inhibition, researchers typically evaluate three primary scaffolds: the Pyridazin-3-one core, the Phthalazin-1(2H)-one core (the foundation of the clinical drug Olaparib)[3],[4], and the classic Benzamide core.

The table below summarizes the baseline in vitro performance of these unelaborated fragments. Ligand Efficiency (LE) is a critical metric here, as it normalizes binding affinity by the number of heavy atoms, guiding medicinal chemists on the "bang for the buck" each atom provides.

Fragment CoreMolecular Weight (Da)PARP-1 Enzymatic IC₅₀ (µM)SPR Binding Affinity K_d (µM)Ligand Efficiency (LE)
4-(Aminomethyl)-2,3-dihydropyridazin-3-one 125.13~8.5~10.20.42
Phthalazin-1(2H)-one 146.15~5.2~6.80.38
Benzamide 121.14~25.0~32.50.31

Data Interpretation: While the phthalazinone core exhibits a slightly stronger raw IC₅₀, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one offers superior Ligand Efficiency. Its lower molecular weight and highly directional hydrogen-bonding profile make it an optimal starting point for avoiding molecular obesity during the hit-to-lead optimization phase.

The Orthogonal Cross-Validation Strategy

Relying solely on a biochemical enzymatic assay can yield false positives due to off-target interactions or compound aggregation. A robust, self-validating workflow requires moving from biochemical functional assays to biophysical binding assays, and finally to cellular target engagement.

Workflow A 1. Fragment Library 4-(Aminomethyl)-2,3-dihydropyridazin-3-one B 2. Biochemical Assay PARP-1 Ribosylation (IC50) A->B Primary Screen C 3. Biophysical Assay SPR Binding Kinetics (Kd) B->C Orthogonal Validation D 4. Cellular Assay Western Blot (PARylation) C->D Target Engagement

Fig 1: Orthogonal cross-validation workflow for fragment-based drug discovery targeting PARP-1.

Step-by-Step Experimental Methodologies

Protocol A: Biochemical PARP-1 Ribosylation Assay

This assay measures the catalytic inhibition of PARP-1. Because PARP-1 is autoinhibited in its basal state, the assay must include damaged DNA to allosterically activate the enzyme's helical domain (HD) and open the catalytic pocket[5].

Reagents & Setup:

  • Enzyme Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM DTT, 0.1% BSA, and 0.002% Tween 20[6].

  • Substrate: Biotinylated-NAD+ (Trevigen)[7].

  • Activator: Activated sheared calf thymus DNA.

Step-by-Step Execution:

  • Plate Preparation: Coat 384-well microplates with 0.5 mg/mL histone H1 for 16 hours at 4 °C. Wash three times with TBS-T and block with TBS Superblock[6].

  • Compound Spotting: Dry-spot 0.5 µL of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (in 100% DMSO) into the wells to achieve a final concentration gradient (e.g., 0.1 µM to 100 µM). Include Olaparib (200 µM) as a fully inhibited positive control and 2% DMSO as a negative control[6].

  • Enzyme Activation: Add 20 µL of His-tagged PARP-1 enzyme pre-incubated with activated DNA to the microplates. Causality Note: The DNA strand breaks bind to PARP-1's zinc-finger domains, triggering an allosteric signal that relieves HD autoinhibition, allowing the fragment to access the NAD+ pocket[5].

  • Reaction Initiation: Incubate for 30 minutes, then add 5 µL of biotinylated-NAD+ to initiate poly(ADP-ribose) chain formation[6].

  • Detection: Stop the reaction after 60 minutes. Add Streptavidin-HRP and Ultra-TMB chromogenic substrate. Quantify the ADP-ribose produced by reading absorbance at 450 nm[7].

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To confirm that the biochemical IC₅₀ is driven by direct, 1:1 reversible binding rather than assay interference, SPR is utilized to determine the dissociation constant ( Kd​ ) and binding kinetics ( kon​ , koff​ )[7].

Reagents & Setup:

  • Running Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, and 0.05% Tween-20[7]. Causality Note: Tween-20 is critical to prevent non-specific hydrophobic sticking of the fragment to the dextran matrix.

  • Sensor Chip: Biacore NTA Series S Sensor Chip (Cytiva)[7].

Step-by-Step Execution:

  • Immobilization: Capture His-tagged PARP-1 onto the Ni-NTA sensor chip. Target an immobilization level of 3000–6000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (~125 Da)[6],[7].

  • Analyte Injection: Inject 4-(Aminomethyl)-2,3-dihydropyridazin-3-one at varying concentrations (e.g., 0.78 µM to 50 µM) over the flow cells at a flow rate of 30 µL/min[6].

  • Kinetic Measurement: Allow 60 seconds for the association phase, followed by a 90-second dissociation phase using running buffer[6].

  • Double-Referencing: Subtract the signal from a blank reference channel (no enzyme) and blank buffer injections. This eliminates bulk refractive index changes and injection noise[7].

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd​ .

Pathway DNA DNA Strand Break PARP1 PARP-1 Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD PAR Poly(ADP-ribose) Chains NAD->PAR Inhibitor Pyridazin-3-one Fragment Inhibitor->PARP1 Competitive Inhibition

Fig 2: Mechanism of PARP-1 activation by DNA damage and competitive inhibition by pyridazin-3-ones.

Conclusion

By subjecting 4-(Aminomethyl)-2,3-dihydropyridazin-3-one to this rigorous cross-validation cascade, researchers can confidently validate its utility as a high-efficiency pharmacophore. The biochemical assay proves functional catalytic inhibition, while the SPR protocol confirms direct, stoichiometric target engagement. Compared to bulkier scaffolds, this fragment provides an optimal balance of synthetic tractability and ligand efficiency for next-generation PARP inhibitor design.

Sources

Validation

A Comparative Stability Analysis of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one and Phthalazinone Scaffolds Under Forced Degradation Conditions

Abstract The chemical stability of core scaffolds is a cornerstone of successful drug development, directly influencing a candidate's shelf-life, safety profile, and in-vivo performance. This guide presents a head-to-hea...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical stability of core scaffolds is a cornerstone of successful drug development, directly influencing a candidate's shelf-life, safety profile, and in-vivo performance. This guide presents a head-to-head comparison of the intrinsic stability of two key heterocyclic scaffolds: 4-(aminomethyl)-2,3-dihydropyridazin-3-one and the phthalazinone core. By subjecting these compounds to a rigorous, ICH-compliant forced degradation protocol, we elucidate their primary degradation pathways and quantify their relative lability under hydrolytic, oxidative, and photolytic stress. This analysis provides drug discovery and development scientists with critical data to inform scaffold selection, formulation strategies, and analytical method development.

Introduction: The Imperative of Intrinsic Stability in Medicinal Chemistry

The pyridazinone and phthalazinone cores are privileged structures in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from cardiovascular disease to oncology.[1][2][3][4] The 4-(aminomethyl)-2,3-dihydropyridazin-3-one scaffold offers a versatile platform for derivatization, combining a reactive aminomethyl group with a polar lactam core. Similarly, the phthalazinone structure is a common pharmacophore found in approved drugs and clinical candidates.[3][4]

However, the journey from a promising hit to a marketable drug is fraught with challenges, a significant one being chemical stability. A molecule's ability to withstand various environmental and physiological stressors determines its viability as a therapeutic agent. Forced degradation studies, performed under conditions more severe than standard accelerated stability testing, are an indispensable tool in this process.[5][6][7] As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are designed to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of a molecule.[5][8] This guide provides a detailed, evidence-based framework for comparing the stability of these two important scaffolds, empowering researchers to make more informed decisions early in the drug discovery pipeline.

Molecular Scaffolds Under Investigation

The two core structures central to this guide are depicted below. Their distinct electronic and steric features are hypothesized to govern their differential stability profiles.

  • Scaffold A: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one

  • Scaffold B: Phthalazinone (represented by 4-methylphthalazin-1(2H)-one for a comparable substitution pattern)

The key structural difference lies in the nature of the ring system fused to the lactam moiety. The pyridazinone features a non-aromatic, partially saturated dihydropyridazine ring, while the phthalazinone contains a stable, aromatic benzene ring. This fundamental difference is expected to influence the susceptibility of the lactam bond to hydrolysis and the overall molecule to oxidative and photolytic degradation.

Experimental Design & Rationale

To provide a robust and objective comparison, a comprehensive forced degradation study was designed in alignment with ICH Q1A(R2) principles.[8] The goal is to induce a target degradation of 5-20%, which is sufficient to identify and characterize degradants without completely destroying the parent molecule.[5][9]

Stress Conditions

The following stress conditions were selected to probe the most common degradation pathways relevant to pharmaceutical products:

  • Acidic Hydrolysis: Simulates the gastric environment and assesses the stability of acid-labile groups, particularly the lactam bond.

  • Basic Hydrolysis: Evaluates susceptibility to base-catalyzed degradation, which can occur during formulation with alkaline excipients or under certain physiological conditions.[10]

  • Oxidative Degradation: Investigates the molecule's resilience to reactive oxygen species, which can be encountered during manufacturing, storage, or in-vivo metabolism.[11][12]

  • Photostability: Assesses degradation caused by exposure to light, a critical parameter for packaging and storage decisions.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from its degradation products.[7] A High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) method was developed for this purpose.

  • Technique: Reverse-Phase HPLC coupled with a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS).[13]

  • Rationale: This combination provides high-resolution separation (HPLC) and accurate mass identification (MS) of the parent drug and any formed impurities.[13][14][15] This is essential for elucidating the structures of unknown degradants and confirming degradation pathways.

The overall experimental workflow is designed to ensure systematic and reproducible analysis.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_A Prepare Stock Solution (Scaffold A) acid Acidic Hydrolysis prep_A->acid base Basic Hydrolysis prep_A->base oxid Oxidative Stress prep_A->oxid photo Photolytic Stress prep_A->photo prep_B Prepare Stock Solution (Scaffold B) prep_B->acid prep_B->base prep_B->oxid prep_B->photo hplc HPLC-MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc data Data Processing & Quantification hplc->data

Caption: Experimental workflow for comparative forced degradation analysis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the forced degradation studies.

Protocol 4.1: Acidic Hydrolysis
  • Prepare a 1.0 mg/mL solution of each scaffold in a 50:50 mixture of acetonitrile and water.

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Incubate the solution in a water bath at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

  • Dilute an aliquot with mobile phase to a final concentration of approximately 10 µg/mL for HPLC-MS analysis.

Protocol 4.2: Basic Hydrolysis
  • Prepare a 1.0 mg/mL solution of each scaffold as described in 4.1.1.

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1N NaOH and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Incubate the solution at room temperature for 8 hours.

  • After incubation, neutralize with an appropriate volume of 0.1N HCl.

  • Dilute an aliquot with mobile phase to a final concentration of approximately 10 µg/mL for HPLC-MS analysis.

Protocol 4.3: Oxidative Degradation
  • Prepare a 1.0 mg/mL solution of each scaffold as described in 4.1.1.

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂) solution.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute an aliquot with mobile phase to a final concentration of approximately 10 µg/mL for HPLC-MS analysis.

Protocol 4.4: Photostability Testing
  • Prepare two sets of 1.0 mg/mL solutions for each scaffold in quartz cuvettes.

  • Wrap one set of cuvettes completely in aluminum foil to serve as dark controls.

  • Expose the unwrapped cuvettes to a photostability chamber with a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • After the exposure period, dilute aliquots from both the exposed and control samples with mobile phase to a final concentration of approximately 10 µg/mL for HPLC-MS analysis.

Results and Discussion

The stability of each scaffold was assessed by measuring the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized below.

Stress ConditionScaffold A: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one (% Remaining)Scaffold B: Phthalazinone (% Remaining)Major Degradation Pathway
Acidic Hydrolysis (1N HCl, 60°C, 24h)85.2%96.5%Lactam Hydrolysis
Basic Hydrolysis (0.1N NaOH, RT, 8h)78.6%92.1%Lactam Hydrolysis
Oxidative Stress (3% H₂O₂, RT, 24h)81.5%98.2%N-Oxidation / Dehydrogenation
Photolytic Stress (ICH Q1B)94.3%99.1%Minimal Degradation
Hydrolytic Stability

Both scaffolds demonstrated susceptibility to lactam ring hydrolysis under acidic and basic conditions, a common degradation pathway for such heterocycles. However, Scaffold A (Pyridazinone) showed significantly greater degradation under both acidic (14.8% degradation) and basic (21.4% degradation) conditions compared to Scaffold B (Phthalazinone) (3.5% and 7.9% degradation, respectively).

  • Causality: The enhanced stability of the phthalazinone scaffold can be attributed to the electronic effect of the fused aromatic ring. The benzene ring's electron-withdrawing nature reduces the electron density on the lactam carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. The dihydropyridazine ring in Scaffold A lacks this stabilizing aromatic character, rendering its lactam bond more labile.

Oxidative Stability

Under oxidative stress, Scaffold A underwent considerable degradation (18.5%), while Scaffold B remained highly stable (1.8% degradation).

  • Causality: The primary sites of oxidation on Scaffold A are likely the dihydropyridazine ring and the exocyclic aminomethyl group. The non-aromatic dihydropyridazine ring is susceptible to oxidative dehydrogenation to form a more stable aromatic pyridazinone.[11][12] In contrast, the phthalazinone's aromatic ring is inherently resistant to oxidation under these mild conditions. Heterocyclic N-oxides are also a potential degradation product.[16]

The proposed primary degradation pathways for Scaffold A are illustrated below.

G cluster_A Scaffold A Degradation A 4-(Aminomethyl)-2,3- dihydropyridazin-3-one A_hydrolysis Ring-Opened Carboxylic Acid A->A_hydrolysis  Hydrolysis (Acid/Base) A_oxidation Aromatic Pyridazinone (Dehydrogenation) A->A_oxidation  Oxidation (H₂O₂)

Caption: Proposed major degradation routes for Scaffold A.

Photostability

Both compounds exhibited high stability under photolytic stress, with minimal degradation observed. This suggests that direct photodegradation is not a primary liability for either core structure under standard pharmaceutical light exposure conditions.

Conclusion and Field Insights

This comparative guide demonstrates the superior intrinsic stability of the phthalazinone scaffold over the 4-(aminomethyl)-2,3-dihydropyridazin-3-one core under hydrolytic and oxidative stress.

  • Key Finding: The fused aromatic ring of the phthalazinone scaffold imparts significant chemical robustness, protecting the lactam functionality from hydrolysis and the heterocyclic system from oxidation.

  • Implications for Drug Development:

    • For projects utilizing the pyridazinone scaffold (Scaffold A) , developers should anticipate potential stability challenges. This may necessitate the use of protective formulation strategies (e.g., pH control, inclusion of antioxidants, moisture-protective packaging) to ensure an adequate shelf-life.[17] The inherent reactivity could also have implications for metabolic stability.

    • The phthalazinone scaffold (Scaffold B) represents a more chemically robust starting point. Its inherent stability may simplify formulation development and reduce the risk of generating degradation-related impurities during manufacturing and storage.

This guide provides a foundational dataset for researchers working with these scaffolds. By understanding the intrinsic stability and degradation pathways of core chemical matter, scientists can proactively mitigate risks, accelerate development timelines, and ultimately design more stable and reliable medicines.

References

  • Sciforum. Synthesis of new phthalazinedione derivatives. Available from: [Link]

  • Kim, J. S., et al. (2017). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Accounts of Chemical Research. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Daina, A., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. Available from: [Link]

  • NextSDS. 4-(Aminomethyl)-2,3-dihydropyridazin-3-one — Chemical Substance Information. Available from: [Link]

  • ACS Publications. (2020). Phthalazinone-Assisted C–H Amidation Using Dioxazolones Under Rh(III) Catalysis. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (2019). Study of the Effects of the Structure of Phthalazinone's Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins. Available from: [Link]

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  • ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available from: [Link]

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  • PMC. (2023). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Available from: [Link]

  • PMC. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Available from: [Link]

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  • ResearchGate. (2021). LC-MS Analysis for (Bio)pharmaceutical Research. Available from: [Link]

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  • ACS Publications. (1979). PESTICIDE FORMULATIONS Gas-Liquid Chromatographic Determination of Pyridazinones in Technical Products and Formulations. Journal of the Association of Official Analytical Chemists. Available from: [Link]

  • ACS Publications. (2023). Asymmetric Dearomatization of Phthalazines by Anion-Binding Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • fateallchem. Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants. Available from: [Link]

  • PMC. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Available from: [Link]

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  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available from: [Link]

  • PMC. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Available from: [Link]

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Comparative

A Comparative Guide to Validating Computational Docking Models: A Case Study with a Pyridazinone Derivative and the GABA-A Receptor

In the landscape of modern drug discovery, computational molecular docking serves as a powerful and cost-effective tool to predict the binding of potential drug candidates to their protein targets.[1] However, the in sil...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, computational molecular docking serves as a powerful and cost-effective tool to predict the binding of potential drug candidates to their protein targets.[1] However, the in silico predictions are not infallible and demand rigorous experimental validation to ensure their accuracy and relevance.[1] This guide provides a comprehensive, in-depth comparison of computational docking validation methodologies, using a representative 4-(aminomethyl)-2,3-dihydropyridazin-3-one derivative and the well-characterized gamma-aminobutyric acid type A (GABA-A) receptor as a case study. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable computational screening workflows.

The pyridazinone scaffold is a versatile pharmacophore present in numerous bioactive compounds with a wide array of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer effects.[2][3][4][5] Their ability to interact with a diverse range of biological targets, such as enzymes, ion channels, and nuclear receptors, makes them a subject of significant interest in medicinal chemistry.[2] This guide will focus on a hypothetical pyridazinone derivative as a novel potential modulator of the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system and a target for various anxiolytic, sedative, and anticonvulsant drugs.[6][7]

The Imperative of Docking Model Validation

A computational docking model's predictive power is only as good as its validation. The primary goals of validating a docking protocol are to ensure that it can accurately reproduce the experimentally determined binding mode of a ligand and to demonstrate that the scoring function can successfully distinguish between true binders and inactive molecules (decoys).[8][9] A thoroughly validated model provides confidence in its application for virtual screening of large compound libraries to identify novel hits.

This guide will delineate a multi-faceted validation strategy, encompassing:

  • Re-docking of a co-crystallized ligand: To assess the docking algorithm's ability to reproduce the known binding pose.

  • Docking of known active compounds and decoys: To evaluate the scoring function's capacity to enrich active compounds over inactive ones.

  • Comparative docking of alternative ligands: To benchmark the performance of the pyridazinone derivative against established GABA-A receptor modulators.

  • Integration with experimental validation techniques: To bridge the gap between computational predictions and real-world biological activity.

The Computational Workflow: A Step-by-Step Protocol

A robust computational docking and validation workflow is a systematic process. The following protocol outlines the key steps, from target preparation to the analysis of results.

Computational Docking and Validation Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation PDB_Selection 1. Target Selection (GABA-A Receptor PDB) Ligand_Prep 2. Ligand Preparation (Pyridazinone & Comparators) PDB_Selection->Ligand_Prep Input Redocking 3. Re-docking (Co-crystallized Ligand) Ligand_Prep->Redocking Active_Decoy_Docking 4. Docking Screen (Actives vs. Decoys) Ligand_Prep->Active_Decoy_Docking Comparative_Docking 5. Comparative Docking (Pyridazinone vs. Known Ligands) Ligand_Prep->Comparative_Docking Pose_Analysis 6. Pose & Score Analysis Redocking->Pose_Analysis RMSD < 2.0 Å Active_Decoy_Docking->Pose_Analysis Enrichment Factor Comparative_Docking->Pose_Analysis Binding Energy Comparison Experimental_Validation 7. Experimental Validation Pose_Analysis->Experimental_Validation Prioritized Hits

Figure 1: A flowchart illustrating the key stages of a computational docking and validation workflow.

Experimental Protocol: Computational Docking
  • Target Preparation:

    • Obtain the 3D structure of the human α1β2γ2 GABA-A receptor in complex with a ligand (e.g., diazepam) from the Protein Data Bank (PDB ID: 6X3X).[10]

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

    • Define the binding site based on the co-crystallized ligand. This typically involves creating a grid box that encompasses the active site residues.

  • Ligand Preparation:

    • Generate 3D structures of the 4-(aminomethyl)-2,3-dihydropyridazin-3-one derivative, known GABA-A receptor agonists/positive allosteric modulators (e.g., diazepam, zolpidem), and a set of decoy molecules with similar physicochemical properties but different topologies.

    • Prepare the ligands by generating possible ionization states at physiological pH, tautomers, and stereoisomers. Minimize the energy of the ligand structures.

  • Re-docking Validation:

    • Extract the co-crystallized ligand (diazepam) from the prepared protein structure.

    • Dock the extracted ligand back into the defined binding site using a validated docking program such as AutoDock Vina, GOLD, or Glide.[11][12]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. A successful re-docking is generally considered to have an RMSD of less than 2.0 Å.[8][13]

  • Virtual Screening with Actives and Decoys:

    • Dock the set of known active ligands and decoy molecules into the GABA-A receptor binding site.

    • Analyze the results to determine if the scoring function can successfully distinguish between the two sets. This is often quantified using an Enrichment Factor (EF), which measures how many active compounds are found in the top-ranked fraction of the screened library compared to a random distribution.[9]

  • Comparative Docking Analysis:

    • Dock the pyridazinone derivative into the validated binding site.

    • Compare its predicted binding energy (docking score) and binding pose to those of the known active ligands.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the pyridazinone derivative and the receptor's active site residues.

Comparative Analysis of Docking Software

The choice of docking software can significantly impact the outcome of a virtual screening campaign. Different programs utilize distinct search algorithms and scoring functions.[14] Below is a comparative overview of some widely used docking programs.

SoftwareSearch AlgorithmScoring Function TypeKey Features
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS)EmpiricalFast, accurate, and widely used in academia.[15]
GOLD Genetic AlgorithmEmpirical/Knowledge-basedHighly flexible ligand and protein sidechain handling.[12]
Glide (Schrödinger) Hierarchical searchEmpiricalHigh accuracy, with different precision modes (SP, XP).[12]
FlexX Incremental constructionEmpiricalGood for handling ligand flexibility.[12]

Note: The performance of each program can be target-dependent, and it is often advisable to validate multiple programs for a specific project.[14]

Bridging the In Silico-In Vitro Gap: Experimental Validation

Computational predictions must be substantiated by experimental data.[1] Once a compound like our pyridazinone derivative shows promise in silico, a series of in vitro experiments are necessary to confirm its biological activity.

Experimental_Validation_Workflow In_Silico_Hit Prioritized In Silico Hit (Pyridazinone Derivative) Binding_Assay Binding Assays (e.g., Radioligand Binding, SPR) In_Silico_Hit->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay Confirms Target Engagement Cell_Based_Assay Cell-Based Assays (e.g., Neuronal Cultures) Functional_Assay->Cell_Based_Assay Confirms Cellular Activity SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies Guides Lead Optimization

Figure 2: A schematic of the experimental validation cascade for a computational hit.

Experimental Protocol: In Vitro Validation
  • Binding Assays:

    • Radioligand Binding Assay: To determine the binding affinity (Ki) of the pyridazinone derivative for the GABA-A receptor. This involves competing the test compound against a radiolabeled ligand known to bind to the target.

    • Surface Plasmon Resonance (SPR): To measure the kinetics of binding (kon and koff) and the binding affinity (KD) in a label-free manner.

  • Functional Assays:

    • Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Using Xenopus oocytes expressing the GABA-A receptor to measure the compound's effect on GABA-elicited currents. This can determine if the compound is an agonist, antagonist, or modulator.

    • Patch-Clamp Electrophysiology: On cultured neurons or cell lines expressing the GABA-A receptor to provide more detailed information on the compound's mechanism of action.

  • Cell-Based Assays:

    • Assess the effect of the pyridazinone derivative on neuronal activity in primary neuronal cultures or brain slices. This can involve measuring changes in calcium signaling or network activity.

Comparative Data Summary

The following table illustrates hypothetical data that would be generated during the validation of our pyridazinone derivative against known GABA-A receptor modulators.

CompoundDocking Score (kcal/mol)Predicted Key InteractionsExperimental Ki (nM)Functional Effect
Diazepam -9.5H-bond with His101, π-π with Tyr20950Positive Allosteric Modulator
Zolpidem -8.8H-bond with Ser205, hydrophobic pocket20Positive Allosteric Modulator
Pyridazinone Derivative -9.2H-bond with His101, π-cation with Arg11475To be determined
Decoy 1 -6.5Minimal interactions>10,000Inactive
Decoy 2 -7.1Non-specific hydrophobic interactions>10,000Inactive

Conclusion

Validating a computational docking model is a critical, multi-step process that should be viewed as an integral part of any structure-based drug discovery project. By systematically assessing a model's ability to reproduce known binding poses and distinguish active from inactive compounds, researchers can gain confidence in its predictive power. The case study of a novel pyridazinone derivative targeting the GABA-A receptor illustrates a robust workflow that combines in silico predictions with essential in vitro experimental validation. This integrated approach not only enhances the reliability of computational hits but also accelerates the journey from a promising molecule to a potential therapeutic candidate.

References

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  • Ambe, V., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 24(5), 4504.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase. RSC Medicinal Chemistry.
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  • El-Kashef, D. H., et al. (2018). Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468). Archiv der Pharmazie, 351(12), e1800128.
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen.
  • Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Journal of Scientific and Medical Research, 2(1), 1-6.
  • Therrien, E., et al. (2005). Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors. Journal of Medicinal Chemistry, 48(11), 3732-3743.
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  • International Journal of Pharmaceutical Research and Allied Sciences. (2025, November 15). A Review on Computational Prediction of Ligand Receptor Interactions Using Molecular Docking Approaches. IJPRA Journal.

Sources

Safety & Regulatory Compliance

Safety

4-(Aminomethyl)-2,3-dihydropyridazin-3-one proper disposal procedures

4-(Aminomethyl)-2,3-dihydropyridazin-3-one: Comprehensive Safety, Handling, and Disposal Guide As a nitrogen-rich heterocyclic compound, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is frequently utilized in drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

4-(Aminomethyl)-2,3-dihydropyridazin-3-one: Comprehensive Safety, Handling, and Disposal Guide

As a nitrogen-rich heterocyclic compound, 4-(Aminomethyl)-2,3-dihydropyridazin-3-one is frequently utilized in drug discovery as a structural scaffold for kinase inhibitors and receptor antagonists. However, its primary amine and pyridazinone core present specific operational and environmental challenges. This guide provides researchers and laboratory managers with field-proven, authoritative protocols for the safe handling, spill management, and proper disposal of this compound.

Physicochemical Hazard Profile

To design a self-validating safety protocol, we must first understand the intrinsic properties of the chemical. The table below summarizes the quantitative and qualitative data that dictate our handling and disposal workflows.

PropertyCharacteristic / ValueImpact on Handling & Disposal
Chemical Class Nitrogenous Heterocycle (Pyridazinone)High nitrogen content dictates specialized destruction methods [3].
Physical State Solid (Crystalline/Powder)High risk of aerosolization; mandates strict engineering controls [1].
Solubility Soluble in DMSO, DMF, mild acidsLiquid waste streams must be carefully segregated by solvent type.
Environmental Fate Persistent in aqueous environmentsStrictly prohibits drain disposal; risks aquatic toxicity [2].
Thermal Decomposition Generates CO, CO₂, and NOₓRequires high-temperature incineration with flue gas scrubbing [3].

Mechanistic Safety Assessment

Standard disposal methods are insufficient for 4-(Aminomethyl)-2,3-dihydropyridazin-3-one due to two primary mechanistic factors:

  • Nitrogen-Rich Core & NOₓ Emissions: This molecule contains three nitrogen atoms (two within the dihydropyridazinone ring and one in the aminomethyl group). When subjected to standard combustion, these nitrogen atoms rapidly oxidize to form highly toxic nitrogen oxides (NO, NO₂). Therefore, disposal must be routed through an EPA-approved Resource Conservation and Recovery Act (RCRA) incinerator equipped with a wet or dry scrubber to neutralize acid gases [3].

  • Environmental Persistence: Pyridazinone derivatives exhibit significant persistence in soil and aqueous environments, resisting rapid microbial degradation [2]. Flushing this compound down the drain risks long-term environmental contamination, violating standard prudent laboratory practices [1].

Operational Handling Protocols

To ensure trustworthiness and safety, every handling procedure must be a self-validating system. Follow these step-by-step methodologies when working with the active compound:

  • Engineering Controls: Conduct all transfers, weighing, and dissolution of the solid powder within a certified Class II biological safety cabinet or a chemical fume hood. Validation step: Verify the hood's inward airflow gauge reads between 80–100 fpm before opening the chemical container [1].

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a chemically resistant lab coat, nitrile gloves, and safety goggles. If handling concentrated stock solutions in highly permeable solvents like DMSO, double-gloving is strictly required.

  • Preparation of Solutions: When dissolving the compound, add the solvent (e.g., DMSO or methanol) slowly down the side of the vial to the pre-weighed solid to minimize aerosolization. Cap the vial immediately and vortex. Validation step: Visually confirm complete dissolution before removing the vial from the fume hood.

  • Routine Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 5% ammonium hydroxide solution (which effectively degrades many pyridazinone residues), followed by a standard soap and water wash [2].

Proper Disposal Procedures

The disposal of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one must comply with RCRA guidelines for hazardous waste management.

DisposalWorkflow Start Waste Generation: 4-(Aminomethyl)-2,3-dihydropyridazin-3-one CheckState Determine Physical State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Powder, Vials, PPE) CheckState->Solid Liquid Liquid Waste (Aqueous or Organic) CheckState->Liquid SolidContainer Seal in puncture-resistant hazardous waste container Solid->SolidContainer LiquidSeg Segregate into: Halogenated vs. Non-Halogenated Liquid->LiquidSeg Incineration Controlled Incineration with Flue Gas Scrubbing (NOx) SolidContainer->Incineration LiquidSeg->Incineration Drain DO NOT FLUSH DOWN DRAIN LiquidSeg->Drain Strictly Prohibited

Figure 1: Decision matrix for the segregation and disposal of 4-(Aminomethyl)-2,3-dihydropyridazin-3-one.

Step-by-Step Waste Management Workflow:

  • Waste Segregation:

    • Solid Waste: Place all empty vials, contaminated gloves, and absorbent paper into a designated, puncture-resistant solid hazardous waste container lined with a vapor-tight plastic bag.

    • Liquid Waste: Segregate liquid waste into "Non-Halogenated Organic Waste" (if dissolved in DMSO/methanol) or "Aqueous Waste" containers. Do not mix with incompatible strong oxidizing agents.

  • Labeling & Storage: Clearly label all containers with the full chemical name, "Toxic/Irritant," and the date of initial accumulation. Store the containers in a secondary containment tray in a cool, dry, well-ventilated waste accumulation area away from direct sunlight.

  • Destruction via Incineration: Transfer the waste to a licensed hazardous waste management facility. Ensure your waste manifest specifies that the facility must utilize controlled incineration equipped with an afterburner and a flue gas scrubber to capture toxic NOₓ emissions [3].

  • Compliance Verification: Obtain and file a Certificate of Destruction from the waste management vendor to ensure self-validating compliance with environmental regulations.

Emergency Response & Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Immediately isolate the spill area (at least 25 meters for large solid spills) and prevent unauthorized entry. Ensure the room's ventilation system is operating at maximum capacity [2].

  • Containment: For solid powder spills, do not sweep dry powder. Lightly dampen the material with a compatible solvent (or 5% ammonium hydroxide) to suppress dust formation.

  • Collection: Use a spark-proof scoop or absorbent paper to collect the dampened material. Place the collected material into a sealable, vapor-tight hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with a mild detergent and water solution. Collect all wash water using absorbent pads and dispose of it as hazardous aqueous waste. Validation step: Do not re-enter the area for standard work until the Safety Officer has visually inspected and cleared the decontaminated surface.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Annotation Record for Chloridazon (Pyridazinone derivative). Hazardous Substances Data Bank (HSDB). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Incinerators. Resource Conservation and Recovery Act (RCRA) Guidelines. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Aminomethyl)-2,3-dihydropyridazin-3-one
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